Bethanechol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbamoyloxypropyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPCNDJBJXXRF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
590-63-6 (chloride) | |
| Record name | Bethanechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048398 | |
| Record name | Bethanechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.11e-01 g/L | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
674-38-4 | |
| Record name | Bethanechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bethanechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bethanechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bethanechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETHANECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/004F72P8F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 - 221 °C (chloride salt) | |
| Record name | Bethanechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacology and Mechanisms of Action of Bethanechol
Cholinergic Agonism and Receptor Binding Dynamics
Bethanechol (B1168659) functions as a cholinergic agonist by directly binding to and activating muscarinic acetylcholine (B1216132) receptors. This interaction stimulates the parasympathetic nervous system, mimicking the effects of the endogenous neurotransmitter acetylcholine drugbank.compatsnap.com. This compound is classified as a parasympathomimetic choline (B1196258) carbamate, designed to interact specifically with muscarinic receptor subtypes rather than nicotinic receptors wikipedia.orgnih.govnih.gov.
As a direct-acting muscarinic agonist, this compound binds to postganglionic muscarinic receptors located on effector organs such as smooth muscle and glands nih.govdrugbank.com. This binding initiates a cascade of intracellular events that promote parasympathetic functions. Its primary therapeutic applications stem from its ability to increase the tone of the detrusor muscle in the urinary bladder, facilitating bladder emptying, and to enhance smooth muscle tone and peristalsis in the gastrointestinal tract, thereby restoring gastrointestinal motility nih.govdrugbank.comuomustansiriyah.edu.iq. This compound is not broken down by acetylcholinesterase, which contributes to its sustained therapeutic effects compared to acetylcholine wikipedia.orgnih.gov.
This compound exhibits selectivity for muscarinic receptors over nicotinic receptors, demonstrating minimal to no activity at the latter nih.govdrugbank.compatsnap.comnih.gov. The human body possesses five subtypes of muscarinic receptors: M1, M2, M3, M4, and M5, each with distinct tissue distributions and signaling pathways nih.govdrugbank.commdpi.comdergipark.org.trremedypublications.comresearchtrends.net. While this compound interacts with multiple muscarinic subtypes, its clinical significance is most pronounced at the M3 receptor, which is abundantly present in the smooth muscle of the bladder and gastrointestinal tract, as well as in exocrine glands nih.govdrugbank.com. Research indicates that this compound shows limited selectivity, but its primary therapeutic actions are attributed to its effects on M3 receptors pharmacologyeducation.org.
This compound has been shown to activate M2 muscarinic receptors, particularly in neuronal contexts, such as in superior cervical ganglion neurons where it contributes to the membrane-delimited pathway of signal transduction wjgnet.comnih.gov. M2 receptors are coupled to inhibitory Gi proteins, which lead to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comdergipark.org.trresearchtrends.net. In certain experimental models, this compound's effects on M2 receptors were blocked by specific M2 antagonists, suggesting a role for this subtype in mediating some of its actions, distinct from M4 receptors which showed minimal interaction in these studies nih.gov.
The M3 muscarinic receptor subtype is the principal mediator of this compound's clinically relevant effects on smooth muscle and exocrine glands nih.govdrugbank.comnih.govhek293.commdpi.com. In the urinary bladder, M3 receptor activation leads to the contraction of the detrusor muscle, promoting urination uomustansiriyah.edu.iq. In the gastrointestinal tract, M3 receptors on smooth muscle cells stimulate contraction, enhance motility, and facilitate peristalsis patsnap.commdpi.com. Furthermore, M3 receptors are involved in regulating secretions from exocrine glands, such as salivary and lacrimal glands hek293.commdpi.com. The signaling pathway typically associated with M3 receptor activation involves coupling to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG), ultimately increasing intracellular calcium levels and inducing cellular responses like smooth muscle contraction mdpi.comresearchtrends.net. This compound also acts on M1 receptors in gastric parietal cells, contributing to gastric motility and tone nih.gov.
A key characteristic of this compound's pharmacological profile is its minimal to absent activity at nicotinic acetylcholine receptors nih.govdrugbank.compatsnap.comnih.gov. This selectivity is attributed to its chemical structure, which includes a methyl group that reduces its affinity for nicotinic sites uomustansiriyah.edu.iq. By primarily targeting muscarinic receptors, this compound avoids the broader spectrum of effects, including neuromuscular junction stimulation, that are associated with nicotinic receptor activation, thereby contributing to a more targeted therapeutic profile patsnap.com.
Selectivity for Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)
Signal Transduction Pathways Mediated by this compound
This compound's actions are mediated through distinct intracellular signal transduction pathways, largely dependent on the specific muscarinic receptor subtype it engages. Muscarinic receptors are G protein-coupled receptors (GPCRs) that can couple to different G protein families, dictating their downstream effects mdpi.comresearchtrends.nethek293.com.
Gq-coupled Receptors (M1, M3, M5): Activation of M1, M3, and M5 receptors leads to the activation of Gq proteins. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) mdpi.comresearchtrends.net. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a primary mechanism for smooth muscle contraction and exocrine gland secretion, effects mediated by this compound at M3 receptors mdpi.comresearchtrends.nethek293.com.
Gi/o-coupled Receptors (M2, M4): Activation of M2 and M4 receptors couples to Gi/o proteins. This coupling inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels and a reduction in protein kinase A (PKA) activity mdpi.comdergipark.org.trresearchtrends.net. In neurons, this pathway can modulate ion channel activity, such as inhibiting calcium currents, as observed with M2 receptor activation by this compound nih.gov. This compound's interaction with M2 receptors is linked to pertussis-toxin sensitive GTP-binding proteins wjgnet.com.
The specific tissue and cellular context determine the precise signaling cascade and functional outcome. For instance, while M3 receptors are primarily linked to Gq signaling for contraction, M2 receptors in smooth muscle can also influence motility through Gi-mediated pathways mdpi.commdpi.com. This compound's ability to activate M2 and M3 receptors, coupled to different G proteins, underscores its multifaceted action on parasympathetic targets wjgnet.com.
Data Table: this compound Receptor Interactions and Signaling
The following table summarizes the known interactions of this compound with muscarinic receptor subtypes and their associated signaling pathways and primary functions in relevant tissues.
| Target Tissue/Organ | Receptor Subtype(s) Involved | This compound's Action | Primary Signaling Pathway (Mediated by Receptor) | Key Cellular Effect |
| Urinary Bladder (Detrusor) | M3 (predominant) researchtrends.net, M2 mdpi.com | Increased tone, contraction | M3: Gq → PLC → IP3/DAG → ↑Ca²⁺ mdpi.comresearchtrends.net | Smooth muscle contraction |
| Gastrointestinal Tract (Smooth Muscle) | M3 mdpi.com, M2 mdpi.com | Increased motility, tone, peristalsis | M3: Gq → PLC → IP3/DAG → ↑Ca²⁺ mdpi.comresearchtrends.net | Smooth muscle contraction |
| Exocrine Glands | M3 hek293.commdpi.com | Increased secretion | M3: Gq → PLC → IP3/DAG → ↑Ca²⁺ mdpi.comresearchtrends.net | Glandular secretion |
| Gastric Parietal Cells | M1 nih.gov | Incites gastric motility, increases gastric tone | M1: Gq → PLC → IP3/DAG → ↑Ca²⁺ mdpi.comdergipark.org.trresearchtrends.net | Gastric motility and tone |
| Neurons (e.g., SCG) | M2 nih.gov | Inhibits Ca²⁺ currents (membrane-delimited pathway) | M2: Gi → ↓Adenylate Cyclase → ↓cAMP mdpi.comdergipark.org.trresearchtrends.net | Modulation of neuronal excitability/neurotransmitter release |
Compound Name Table
this compound
Acetylcholine (ACh)
Methacholine
Oxotremorine
Oxotremorine-M (Oxo-M)
Arecoline
Xanomeline
Scopolamine
Biperiden
Pirenzepine
Methoctramine (METH)
4-DAMP
p-F-HHSiD
Muscarine
G-Protein Coupled Receptor Signaling
Muscarinic receptors are classified into five subtypes (M1-M5), each coupled to specific G-proteins that dictate downstream signaling pathways mdpi.comgenome.jpsigmaaldrich.com. This compound, as a muscarinic agonist, engages these receptors to initiate these signaling cascades.
Gq/11-coupled Receptors (M1, M3, M5): Activation of M1, M3, and M5 muscarinic receptors typically leads to the activation of phospholipase C (PLC). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, generating the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) mdpi.comsigmaaldrich.comdrugbank.comoup.comresearchgate.netresearchgate.net. IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. DAG, in turn, activates protein kinase C (PKC) mdpi.comsigmaaldrich.comdrugbank.com. In smooth muscle, this increase in intracellular calcium is a primary driver of contraction sigmaaldrich.comdrugbank.com. This compound has been shown to stimulate PLC activity and IP3 release, facilitating calcium mobilization drugbank.com. Studies indicate that this compound's action on M3 receptors in smooth muscle leads to elevated cellular calcium and subsequent contraction sigmaaldrich.com. Furthermore, this compound stimulates M1 and M2 receptors in human L cells, influencing the secretion of glucagon-like peptide 1 (GLP-1), a process linked to the PLC/calcium signaling pathway oup.com.
Gi/o-coupled Receptors (M2, M4): Activation of M2 and M4 muscarinic receptors results in the inhibition of adenylyl cyclase via Gi/o proteins. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels mdpi.comoup.comingentaconnect.comnih.gov. While this compound's primary therapeutic effects are associated with M3 receptor activation in smooth muscle, its interaction with M2 receptors can also modulate cellular signaling, such as inhibiting isoproterenol-induced increases in cAMP in the guinea pig small intestine bertin-bioreagent.com. This compound has also been observed to decrease cAMP levels in dermal papilla cells (DPC) biorxiv.org.
Membrane-Delimited Pathway Activation
Beyond signaling pathways involving diffusible second messengers, muscarinic receptor activation can also influence ion channel activity through more direct, membrane-delimited pathways. These pathways often involve the direct interaction of G-protein βγ subunits with ion channels, bypassing the need for soluble second messengers nih.govnih.gov.
Research indicates that this compound can inhibit both N-type and L-type calcium currents in neurons through a pertussis toxin (PTX)-sensitive, membrane-delimited pathway nih.govnih.gov. In neonatal rat superior cervical ganglion (SCG) neurons, this compound has been shown to selectively activate this pathway, leading to the inhibition of Ca2+ currents nih.gov. This contrasts with other muscarinic agonists like oxotremorine-M (Oxo-M), which can activate both membrane-delimited and diffusible second messenger pathways nih.gov. The specific mechanism of membrane-delimited inhibition by this compound is thought to involve the direct modulation of ion channel gating or function by associated G-proteins nih.govnih.gov. In mudpuppy parasympathetic neurons, this compound induced a hyperpolarization followed by a depolarization, with evidence suggesting involvement of both changes in membrane conductance and potential direct modulation of ion channels nih.gov.
Investigation of Diffusible Second Messenger Pathways
The role of diffusible second messengers in this compound's action is well-established, particularly concerning calcium signaling and cAMP modulation. As detailed in the G-protein coupled receptor signaling section, this compound's activation of M1 and M3 receptors leads to the production of IP3 and DAG, resulting in intracellular calcium release and elevation sigmaaldrich.comdrugbank.comoup.com. This calcium mobilization is critical for smooth muscle contraction in the bladder and gastrointestinal tract researchgate.netdrugbank.com.
Comparative Pharmacological Profiling
This compound's pharmacological profile is best understood when compared to acetylcholine and other cholinergic agonists, highlighting its unique characteristics in terms of receptor selectivity, duration of action, and potency.
Comparison with Acetylcholine and Cholinesterase Inhibitors
This compound shares structural and functional similarities with acetylcholine, the endogenous neurotransmitter of the parasympathetic nervous system nih.govnih.gov. Both agents act as direct agonists at muscarinic receptors basicmedicalkey.compatsnap.com. However, a key distinction lies in their metabolic stability. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is resistant to enzymatic degradation nih.govwikipedia.orgnih.govjove.comhres.ca. This resistance renders this compound's effects more prolonged and predictable compared to the transient action of acetylcholine nih.govnih.govhres.ca.
Cholinesterase inhibitors, such as neostigmine (B1678181) and physostigmine, indirectly enhance cholinergic activity by preventing AChE from breaking down acetylcholine, thereby increasing synaptic acetylcholine concentrations patsnap.commcrr.info. In contrast, this compound acts directly on muscarinic receptors basicmedicalkey.compatsnap.com. While both direct agonists and indirect-acting cholinesterase inhibitors augment parasympathetic activity, their mechanisms differ. Furthermore, drugs that potentiate cholinergic activity, like cholinesterase inhibitors, can enhance this compound's effects and increase the risk of cholinergic side effects patsnap.com.
This compound exhibits a predominant muscarinic action with only feeble nicotinic activity, whereas acetylcholine acts on both receptor types hres.cabasicmedicalkey.compatsnap.com. This selectivity contributes to this compound's targeted effects on smooth muscle and glands, with minimal impact on nicotinic sites like neuromuscular junctions or autonomic ganglia at therapeutic doses basicmedicalkey.compatsnap.com. In some contexts, this compound has demonstrated higher potency than acetylcholine in eliciting smooth muscle contractions drugbank.com.
Differentiation from Other Cholinergic Agonists (e.g., Pilocarpine, Carbachol, Cevimeline)
This compound belongs to the class of synthetic choline esters, alongside carbachol and methacholine, which are designed for increased stability and altered receptor selectivity compared to acetylcholine jove.commcrr.info.
Carbachol: Carbachol is another choline ester that exhibits both muscarinic and nicotinic agonist activity, whereas this compound is primarily muscarinic and has minimal nicotinic effects patsnap.comaneskey.com. This broader receptor engagement by carbachol can lead to a wider range of effects. In terms of muscarinic receptor affinity, studies have shown carbachol to be more potent than this compound in certain experimental models, such as contractions of the rat gastric fundus cas.cz. Carbachol also possesses higher specificity for nicotinic receptors and comparatively lower affinity for muscarinic receptors than this compound jove.com.
Pilocarpine: Pilocarpine, a naturally occurring alkaloid, is also a muscarinic agonist. While both this compound and pilocarpine stimulate muscarinic receptors, their specific receptor subtype affinities and potencies can differ. For instance, in studies of guinea pig small intestine, this compound showed different potencies for Ca2+ store release compared to pilocarpine and other agonists nih.gov. This compound has also been described as having low potency for binding to recombinant M1 muscarinic receptors, though it can still activate downstream signaling pathways nih.gov.
Cevimeline: Cevimeline is another muscarinic agonist used clinically, particularly for dry mouth associated with Sjögren's syndrome. While it targets muscarinic receptors, detailed comparative pharmacological data directly differentiating its mechanism from this compound in the provided literature is limited. However, like other muscarinic agonists, it is expected to engage similar signaling cascades through receptor activation.
This compound's receptor binding profile indicates a higher affinity for M2 receptors compared to other muscarinic subtypes, with significantly lower affinities for M1, M3, M4, and M5 receptors in recombinant systems bertin-bioreagent.com. This selectivity profile influences its physiological effects, with M3 receptor activation being particularly relevant for its actions on bladder and gastrointestinal smooth muscle drugbank.comresearchgate.netavma.org.
Pharmacokinetics and Pharmacodynamics of Bethanechol
Pharmacodynamic Effects on Organ Systems
Bethanechol's influence on organ systems is largely mediated through its muscarinic agonist activity. This activity results in parasympathetic-like effects, which include increased smooth muscle tone and contractility, as well as stimulation of exocrine glands. nih.govdrugbank.combasicmedicalkey.compediatriconcall.com
Gastrointestinal System Motility and Tone
This compound (B1168659) stimulates smooth muscle contraction within the gastrointestinal tract, thereby increasing gastric motility and tone, and restoring diminished rhythmic peristalsis. nih.govdrugbank.compatsnap.comsterisonline.comhowmed.netpediatriconcall.commims.compdr.net It primarily acts on M3 muscarinic receptors, which are prevalent in the intestinal smooth muscle. drugbank.comnih.gov While this compound stimulates gastric contractions, its ability to induce propulsive contractions or significantly accelerate gastric emptying is debated, with some research indicating it may not effectively enhance gastric emptying rates. umich.eduwjgnet.comnih.govresearchgate.net
This compound has been explored for its potential in managing gastroparesis, a condition characterized by delayed gastric emptying. sterisonline.comumich.eduthekingsleyclinic.comresearchgate.netjnmjournal.org Studies suggest that this compound can increase phasic antral motor activity and gastric tone, which may contribute to improved gastric emptying in some patients. nih.govumich.edu However, some research indicates that while it stimulates contractions, it does not necessarily facilitate gastric emptying or improve peristalsis effectively, leading to its limited use as a sole agent for gastroparesis. umich.eduwjgnet.comresearchgate.net In neonatal congenital myotonic dystrophy, this compound has been used to resolve gastrointestinal symptoms associated with gastroparesis, allowing for increased feeding volumes. researchgate.net
Historically, this compound was used to treat postoperative gastric atony and distension. sterisonline.comhowmed.netpdr.nettaylorandfrancis.compatsnap.com Its ability to increase gastric tone and motility helps to counteract the reduced gastrointestinal function that can occur after surgery. nih.govpatsnap.com
This compound has also been employed in the management of paralytic ileus, a condition where the intestines are temporarily inactive. howmed.nettaylorandfrancis.compatsnap.com By stimulating intestinal peristalsis and smooth muscle tone, it aims to restore normal bowel function. nih.govdrugbank.compatsnap.comsterisonline.comhowmed.netpediatriconcall.commims.compdr.net
This compound is known to increase the pressure of the lower esophageal sphincter (LES). pdr.netnih.govtaylorandfrancis.comresearchgate.netresearchgate.netfrontiersin.orgsci-hub.senih.govacpjournals.org This effect is significant in conditions like gastroesophageal reflux disease (GERD), where a weakened LES allows gastric contents to reflux into the esophagus. By augmenting LES pressure, this compound helps to prevent or reduce reflux. researchgate.netresearchgate.netfrontiersin.orgsci-hub.senih.govacpjournals.org Studies have shown that this compound can elevate hypotensive LES pressures to normal levels and maintain this increase for a sustained period. nih.gov
This compound stimulates intestinal smooth muscle, leading to increased peristalsis, the coordinated wave-like contractions that propel food through the digestive tract. nih.govdrugbank.compatsnap.comsterisonline.comhowmed.netpediatriconcall.commims.compdr.net Research in dairy cows indicated that this compound acts on muscarinic receptor subtypes M2 and M3 in the intestinal smooth muscle, promoting contraction. nih.govresearchgate.netavma.org While it restores rhythmic peristalsis, some studies suggest that the contractions elicited may not always be propulsive enough to significantly accelerate gastric emptying. umich.eduresearchgate.net
Urinary System Function
In the urinary system, this compound's primary action is on the detrusor muscle of the bladder.
This compound stimulates muscarinic receptors, particularly M3 receptors, located on the detrusor smooth muscle. This stimulation increases the tone and contractility of the detrusor muscle, leading to a contraction that is sufficiently effective to initiate micturition and promote bladder emptying. statpearls.comnih.govpatsnap.comnih.gov It is utilized in managing conditions such as postoperative and postpartum urinary retention, and overflow incontinence resulting from neurogenic bladder atony. statpearls.comnih.govresearchgate.netjove.com Research indicates that this compound chloride produces a dose-dependent contractile response on the bladder body, with comparatively lesser effects on the bladder base and neck. koreamed.org While this compound can improve detrusor contractility, some reviews suggest that available clinical evidence supporting its efficacy for underactive detrusor (DU) is limited, with one meta-analysis indicating it to be ineffective in promoting bladder emptying. researchgate.netnih.gov
Studies investigating the effects of cholinergic stimulation on the ureter have yielded varied results. In anesthetized dogs, intravenous administration of muscarinic agonists like carbachol (B1668302) has been shown to decrease elevated intraurethral pressure and reduce ureteral peristalsis in obstructed ureters, an effect contrasting with its activation of bladder smooth muscle. auajournals.org Research examining urethral closure pressure in female patients has indicated that parasympathetic stimulation, such as that induced by this compound, can decrease urethral pressure, suggesting a modulatory role of the parasympathetic system on urethral function. nih.govscielo.br Specifically, in a study involving patients with digestive disease and vesical hyporeflexia, this compound chloride injection resulted in a significant reduction in maximum urethral closure pressure. nih.govscielo.br
Table 1: Urethral Closure Pressure Before and After this compound Administration in Different Patient Groups
| Group | Measurement Before this compound (cm of water) | Measurement After this compound (cm of water) |
| A: Normal Control | 67.3 ± 7.1 | 66.0 ± 6.6 |
| B: Chagas' disease (positive serology only) | 69.2 ± 7.4 | 77.0 ± 7.6 |
| C: Chagas' disease (cardiac form) | 95.8 ± 5.1 | 98.3 ± 8.8 |
| D: Chagas' disease (digestive form with vesical hyporeflexia) | 82.1 ± 8.4 | 45.9 ± 6.2 |
Data adapted from nih.govscielo.br. Values represent mean ± standard deviation.
Salivary Gland Secretion (Sialagogue Effect)
This compound has been explored for its potential to increase salivary flow and alleviate xerostomia (dry mouth). Studies have demonstrated that this compound can induce statistically significant increases in both whole resting saliva and whole stimulated saliva volumes. ucsf.edu In clinical investigations, this compound administration has been associated with increased salivary production and improvements in subjective oral dryness. ucsf.edugoogle.com While both this compound and pilocarpine (B147212) have shown efficacy in increasing salivary secretions, some research suggests pilocarpine may be a more potent sialagogue in specific patient populations. nih.gov Nevertheless, a mixed-effects analysis indicated a greater increase in stimulated saliva with this compound compared to pilocarpine in a crossover study. researchgate.net
Potential Effects on Other Muscarinic Receptor Expressing Tissues
Beyond the urinary system and salivary glands, this compound influences other tissues expressing muscarinic receptors. It acts on M1 parasympathetic receptors in the gastrointestinal tract, stimulating gastric parietal cells to increase gastric motility and tone, and potentially restoring diminished rhythmic peristalsis. statpearls.comnih.gov this compound also enhances tone and peristaltic activity in the stomach and intestines, increases esophageal peristalsis, and raises the resting pressure of the lower esophageal sphincter. drugs.com Its effects are predominantly muscarinic, with its resistance to acetylcholinesterase hydrolysis contributing to a prolonged duration of action. nih.govresearchgate.netpnas.org
Pharmacokinetic Research
Absorption Characteristics
Following oral administration, this compound chloride typically initiates effects on the gastrointestinal and urinary tracts within approximately 30 minutes. statpearls.comnih.govnih.gov The peak impact is generally observed between 60 to 90 minutes post-administration. statpearls.comnih.govnih.gov The typical duration of action for standard oral doses is about one hour, although higher doses, in the range of 300-400 mg, have been reported to extend the effects for up to six hours. statpearls.comnih.govnih.gov this compound is characterized by poor absorption from the gastrointestinal tract. jove.comdrugs.com When administered subcutaneously, this compound produces effects more rapidly, within 5-15 minutes, with maximum effectiveness achieved in 15-30 minutes, and its effects subside within approximately two hours. nih.gov this compound is not hydrolyzed by acetylcholinesterase, and its elimination from the body can be expedited by urine acidification. jove.com
Table 2: Oral Pharmacokinetic Profile of this compound
| Characteristic | Detail |
| Onset of Effects | Approximately 30 minutes |
| Time to Maximum Impact | 60-90 minutes |
| Typical Duration | Approximately 1 hour |
| Prolonged Duration | Up to 6 hours (with higher doses, 300-400 mg) |
Compound List:
this compound
Carbachol
Pilocarpine
Pyridostigmine
Anethole trithione
Yohimbine
Cevimeline
Physostigmine
Methacholine
Muscarine
Tetramethylammonium
Isoproterenol
Atropine (B194438) sulfate (B86663)
Atropine methonitrate
Urecholine
Distribution Profile, including Blood-Brain Barrier Permeability
This compound possesses a charged quaternary amine moiety within its molecular structure. This characteristic significantly influences its distribution profile, particularly its ability to cross biological membranes. The presence of this charged group renders this compound largely impermeable to the blood-brain barrier (BBB). Consequently, it exerts minimal to no direct effects on the central nervous system (CNS) when administered via typical routes such as oral or subcutaneous injection. This limited BBB permeability is a key factor in minimizing CNS-related adverse effects associated with its use. drugbank.comtaylorandfrancis.comnih.gov
| Compound | Blood-Brain Barrier Permeability | Rationale for Permeability |
| This compound | Does not cross | Presence of a charged quaternary amine moiety |
Metabolic Pathways and Elimination Mechanisms (Limited Research)
The metabolic fate and elimination pathways of this compound in the human body have not been extensively studied or fully elucidated in scientific research. Current understanding suggests that this compound is not significantly metabolized by the body. While it is known to pass through the liver, it is primarily excreted unchanged, mainly via the kidneys. However, detailed information regarding specific metabolic breakdown pathways or the precise mechanisms of elimination remains limited. drugbank.comnih.govdrugs.compathbank.orgstatpearls.com
Duration of Action
The duration of this compound's action varies depending on the route of administration and the dosage employed.
Following oral administration, effects typically become apparent within 30 minutes, with peak activity observed between 60 to 90 minutes post-administration. For standard therapeutic doses, the duration of action is generally around one hour. However, higher doses, ranging from 300 to 400 mg, have been reported to extend the duration of effects for up to six hours. drugbank.comnih.govnih.govdrugs.comstatpearls.commims.commims.comrxlist.com
When administered subcutaneously, this compound produces effects more rapidly, usually within 5 to 15 minutes, reaching maximum effectiveness in 15 to 30 minutes. The effects of subcutaneous administration are shorter-lived, typically subsiding within two hours. drugbank.comnih.govpdr.net
Duration of Action of this compound by Route of Administration
| Route of Administration | Onset of Action | Peak Effect | Duration of Action |
| Oral (Therapeutic Dose) | 30 minutes | 60-90 minutes | ~1 hour |
| Oral (High Dose: 300-400 mg) | 30 minutes | 60-90 minutes | Up to 6 hours |
| Subcutaneous | 5-15 minutes | 15-30 minutes | ~2 hours |
Compound Name List:
this compound
this compound Chloride
Preclinical and Translational Research of Bethanechol
In Vitro Studies
In vitro methodologies allow for the detailed examination of bethanechol's effects at the cellular and tissue level, providing a foundational understanding of its activity.
Studies on isolated smooth muscle preparations have been instrumental in characterizing the contractile effects of This compound (B1168659). Research utilizing bovine intestinal smooth muscle has demonstrated that this compound induces significant, concentration-dependent contractions. nih.govnih.gov In one study, tissue samples from the duodenum and jejunum of healthy cows were exposed to cumulative concentrations of this compound. The results indicated a pronounced contractile response in all preparations, with the effect being more significant in jejunal tissue compared to duodenal tissue, and in circular muscle layers compared to longitudinal layers. nih.govnih.gov This research highlights this compound's direct stimulatory action on gastrointestinal smooth muscle.
Another study on bovine isolated abomasum specimens also reported a more pronounced contractile effect of this compound on circular muscle preparations compared to those with a longitudinal orientation. rroij.com However, a different study on bovine intestine specimens found the contractile effect of this compound to be greater in longitudinal muscle preparations than in circular ones, suggesting regional differences in muscle sensitivity and receptor distribution within the gastrointestinal tract. rroij.com
The contractile effects of this compound are mediated through its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). In vitro studies have been crucial in identifying the specific receptor subtypes involved. In bovine intestinal smooth muscle, the contractile response to this compound is primarily mediated by M3 muscarinic receptors, with a lesser contribution from M2 receptors. nih.govnih.gov This was determined by using subtype-specific antagonists which significantly inhibited the effects of this compound. nih.govnih.gov Antagonists for M1 and M4 receptors did not affect the contractility, confirming the primary role of M2 and M3 subtypes in the bovine small intestine. nih.govnih.gov
Similarly, in rat antral circular smooth muscle, this compound activates both M3 and M2 muscarinic receptors. nih.gov Research using M3 receptor-deficient (KO) mice has further clarified the roles of these receptors. While it was expected that the absence of M3 receptors would abolish the effects of this compound, studies showed that M3 KO mice still exhibited ion transport responses to the agonist, although slightly decreased in the ileum compared to wild-type mice. cdnsciencepub.comnih.gov This suggests a compensatory mechanism and the involvement of other muscarinic receptor subtypes, potentially non-neuronal M1 receptors in the ileum. cdnsciencepub.comnih.gov
| Tissue/Model | Primary Receptor Subtypes Involved | Key Findings | Citations |
| Bovine Duodenum & Jejunum | M3 and M2 | This compound-induced contraction is primarily mediated by M3 receptors, with a minor role for M2 receptors. | nih.govnih.govresearchgate.net |
| Rat Antral Circular Smooth Muscle | M3 and M2 | This compound activates both M3 and M2 receptors to induce contraction. | nih.gov |
| Mouse Ileum & Colon (M3 KO) | M1 (non-neuronal, ileum) | M3 receptor-deficient mice retain this compound-mediated ion transport, suggesting compensatory roles of other receptors like M1. | cdnsciencepub.comnih.gov |
Animal Models in this compound Research
Animal models provide a more complex physiological system to study the integrated effects of this compound, bridging the gap between in vitro findings and potential clinical applications.
In a rat model of spinal cord injury (SCI), this compound has been shown to be effective in ameliorating motor function deficits. cabidigitallibrary.orgresearchgate.net Following SCI induction, rats treated with this compound demonstrated improved motor function. cabidigitallibrary.org The study also noted a significant upregulation of acetylcholine esterase (AChE) and a decrease in the number and affinity of muscarinic receptors in the cortex of SCI rats, suggesting that this compound's beneficial effects are related to enhancing cholinergic transmission in a compromised system. cabidigitallibrary.org
The effects of this compound on the urinary system have been investigated in various animal models. In anesthetized dogs, the nonselective muscarinic agonist carbachol (B1668302), which has a similar mechanism to this compound, was found to increase intravesical pressure. auajournals.org However, studies on ureteral function in anesthetized dogs with obstructed ureters have shown that cholinergic stimulation can have a suppressive effect on ureteral pressure and peristalsis, which contrasts with its stimulatory effect on the bladder. auajournals.org
In anesthetized cats, the urethral response to subcutaneously administered this compound was found to be a reflex-mediated constriction via the sympathetic nervous system, rather than a direct muscarinic action on the urethra. auajournals.org Further studies in cats with acute selective sacral rhizotomy revealed that the bladder and urethral responses to this compound are dependent on intact sacral innervation, particularly the S1 and S2 roots. nih.gov
Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of this compound. In beagle dogs, the pharmacokinetics of different oral dosage forms of this compound chloride have been compared. patsnap.comnih.gov These studies evaluated gastro-retentive, controlled-release, bilayer, and tablet-in-tablet formulations against an immediate-release reference drug. patsnap.comnih.gov The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) varied depending on the formulation, providing valuable data for developing optimal oral dosage forms that could offer sustained therapeutic effects. patsnap.comnih.gov
| Animal Model | Area of Research | Key Findings | Citations |
| Rat | Spinal Cord Injury | This compound improved motor function deficits, likely by enhancing cholinergic transmission. | cabidigitallibrary.orgresearchgate.net |
| Dog | Ureteral Function | Cholinergic stimulation increased intravesical pressure but could suppress ureteral pressure in obstructed ureters. | auajournals.org |
| Cat | Urethral Function | This compound-induced urethral constriction is a sympathetically mediated reflex, dependent on intact sacral innervation. | auajournals.orgnih.gov |
| Beagle Dog | Pharmacokinetics | Different oral formulations of this compound show varied pharmacokinetic profiles, influencing drug release and plasma concentrations. | patsnap.comnih.gov |
Investigation of Novel Delivery Systems and Formulations
Preclinical and translational research for this compound has extended into the development of advanced drug delivery systems aimed at overcoming the limitations of its conventional oral administration, such as a short half-life that necessitates frequent dosing. patsnap.com Investigations are focused on creating formulations that can maintain therapeutic drug concentrations for an extended period, thereby improving therapeutic outcomes and patient adherence. ijarsct.co.inijarsct.co.in
Sustained-Release Formulations
Sustained-release formulations are designed to release this compound in a controlled manner over a prolonged period. google.com This approach helps to minimize fluctuations in plasma drug levels, reduce the frequency of administration, and potentially decrease side effects associated with high peak concentrations. ijarsct.co.initmedicalteam.pl Research in this area has explored various formulation strategies and polymeric carriers to achieve desired release kinetics. ijarsct.co.inijarsct.co.in
A key challenge in developing these formulations for a highly water-soluble drug like this compound is controlling the rapid initial release and ensuring a consistent release rate. patsnap.comgoogle.com Preclinical studies have investigated different types of oral dosage forms, including gastro-retentive tablets (GRT), controlled-release tablets (CRT), bilayer tablets (BLT), and tablet-in-tablet (TIT) designs, to modulate the drug's release profile. patsnap.com
Biodegradable polymeric matrices have been a central focus of this research. ijarsct.co.in Polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) have been used to create matrices that encapsulate this compound. ijarsct.co.in These matrices are designed to degrade slowly in the body, releasing the drug over time. The mechanical properties and microstructure of these formulations are critical to ensure they maintain their integrity during the drug release period. ijarsct.co.in
One patented approach describes a once-a-day oral sustained-release formulation consisting of a matrix preparation and a coating layer. google.comgoogle.com The matrix is formed from granules containing this compound, a swellable polymer, and a water-insoluble polymer. google.comgoogle.com This matrix is then coated with a mixture of an insoluble polymer and a hydrophilic polymer. google.comgoogle.com This dual system allows for the formation of a hydrogel that controls the rate of drug release continuously over 24 hours. google.com
Preclinical pharmacokinetic studies in animal models, such as beagle dogs, have been crucial for evaluating the performance of these novel formulations. In one comparative study, different this compound-loaded oral dosage forms were assessed against a conventional immediate-release tablet. patsnap.com The study highlighted that the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was comparable for the sustained-release formulations relative to the immediate-release reference drug administered multiple times. patsnap.com For instance, the AUC for a controlled-release tablet (CRT) was 108.6% of the reference, while a gastro-retentive tablet (GRT) showed an AUC of 90.2%. patsnap.com
Below is a summary of various techniques investigated for formulating sustained-release this compound matrices.
| Formulation Technique | Principle | Investigated Polymers/Excipients | Key Findings/Advantages |
| Matrix Tablets | Drug is dispersed within a polymer matrix that controls release through diffusion and/or erosion. ijarsct.co.ingoogle.com | Swellable polymers, water-insoluble polymers, Hydroxypropyl Methylcellulose, Polyethylene Oxide. patsnap.comgoogle.comgoogle.com | Can be designed for 24-hour controlled release; release can be modulated by polymer composition. patsnap.comgoogle.com |
| Coated Matrix Tablets | A functional coating is applied to a drug-containing matrix to further control the release rate. google.comgoogle.com | Insoluble polymers (e.g., ethylcellulose) and hydrophilic polymers in the coating layer. google.comgoogle.com | Forms a hydrogel to effectively control the release of a highly soluble drug like this compound. google.com |
| Gastro-Retentive Systems | Formulation is designed to remain in the stomach for an extended period, allowing for prolonged drug release. patsnap.com | Hydroxypropyl Methylcellulose, Polyethylene Oxide. patsnap.com | Showed rapid buoyancy and floated for 12 hours while continuously releasing the drug in preclinical models. patsnap.com |
| Biodegradable Matrices | Drug is encapsulated in biodegradable polymers that degrade over time to release the drug. ijarsct.co.in | Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA). ijarsct.co.in | Offers sustained release and the matrix components are biocompatible and biodegradable. ijarsct.co.in |
| Hot-Melt Extrusion | Drug and polymer are mixed at an elevated temperature and extruded to form a matrix. ijarsct.co.inijarsct.co.in | Heat-stable polymers. ijarsct.co.inijarsct.co.in | A versatile, solvent-free method suitable for heat-stable polymers, offering continuous processing and tunable release profiles. ijarsct.co.inijarsct.co.in |
The following table presents data from a comparative pharmacokinetic study of different this compound oral dosage forms in beagle dogs.
| Dosage Form | Design | Release Mechanism | Relative Bioavailability (AUC % vs. Reference) |
| Gastro-Retentive Tablet (GRT) | Floating system | Sustained Release | 90.2% |
| Controlled-Release Tablet (CRT) | Matrix system | Fickian Diffusion | 108.6% |
| Bilayer Tablet (BLT) | Immediate-release layer and sustained-release layer | Biphasic Release | 83.8% |
| Tablet-in-Tablet (TIT) | Immediate-release outer layer and sustained-release inner core | Biphasic Release | 76.4% |
| Reference drug was a conventional immediate-release tablet administered four times a day. Data sourced from Kim, et al. patsnap.com |
Emerging Technologies for Drug Delivery (e.g., 3D Printing, Nanotechnology)
Emerging technologies like 3D printing and nanotechnology hold significant potential for advancing the development of this compound formulations. ijarsct.co.inijarsct.co.in While specific applications for this compound are still in early stages, the principles of these technologies offer promising avenues for creating highly customized and efficient drug delivery systems. ijarsct.co.inijarsct.co.inmdpi.com
Nanotechnology involves the use of nanocarriers, such as polymeric nanoparticles or liposomes, to deliver drugs. nih.govresearchgate.net For this compound, nanotechnology could potentially enhance drug stability and control its release profile with high precision. mdpi.com By incorporating this compound into nanoparticles, it may be possible to improve its pharmacokinetic properties and target its delivery. mdpi.comnih.gov The integration of nanoparticles into other dosage forms, like 3D-printed scaffolds, can help achieve precise control over drug release. mdpi.com This approach is particularly advantageous for creating complex release profiles, such as a combination of immediate and sustained release. mdpi.com
3D Printing (also known as additive manufacturing) allows for the fabrication of customized dosage forms with complex geometries and drug distributions. itmedicalteam.plitmedicalteam.plnih.gov This technology offers the potential to create personalized this compound tablets with release profiles tailored to an individual patient's needs. mdpi.comnih.gov For instance, a single 3D-printed tablet could be designed with multiple layers or compartments, each containing a different dose or having a different release rate. mdpi.com This could combine an immediate-release dose for rapid onset of action with a sustained-release component for prolonged therapeutic effect, mirroring the goals of bilayer tablets but with greater precision and customizability. patsnap.commdpi.com The ability to precisely control the internal structure and density of a tablet through 3D printing can be used to achieve specific, predictable release patterns. itmedicalteam.pl Research in 3D printing has demonstrated the feasibility of fabricating drug-loaded tablets with varying infill percentages to modify release rates. itmedicalteam.pl The integration of nanotechnology with 3D printing is an area of active research, with the potential to create drug delivery systems with enhanced mechanical properties and more sophisticated release profiles. nih.govljmu.ac.uk
Clinical Research and Therapeutic Applications of Bethanechol
Research in Urinary Retention Syndromes
Bethanechol (B1168659), a parasympathomimetic agent, has been a subject of clinical investigation for its potential therapeutic role in various urinary retention syndromes. Its mechanism of action, which involves stimulating muscarinic receptors in the bladder, has made it a candidate for conditions characterized by inadequate bladder muscle contraction.
Postoperative Non-Obstructive Urinary Retention
This compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute postoperative non-obstructive (functional) urinary retention. scirp.orgnih.govwithpower.com Research in this area has explored its efficacy in preventing and managing this common postsurgical complication.
A study on patients undergoing anal surgery under spinal anesthesia investigated the prophylactic use of this compound. pcs.org.ph In this trial, 46 patients received this compound post-operatively, while a control group of 60 patients did not. The results indicated a statistically significant reduction in the need for catheterization in the this compound group (6.52%) compared to the control group (23.33%). pcs.org.ph Furthermore, the volume of urine drained from patients who did require catheterization was significantly less in the this compound group. pcs.org.ph The number needed to treat (NNT) was calculated to be six, meaning that for every six patients treated with this compound, one case of urinary retention could be prevented. pcs.org.ph
A nationwide survey of 630 urologists in India highlighted that this compound is frequently prescribed for postoperative urinary retention. scirp.org The survey found that 50.48% of respondents considered its use "very common" and 31.75% as "common" in this setting. scirp.orgscirp.org It was either used as a standalone treatment (40.48%) or in conjunction with alpha-blockers (39.21%). scirp.orgscirp.org
Despite its use, some sources suggest that this compound's efficacy can be limited and may antagonize the effects of analgesia in postoperative patients. scirp.orgscirp.org
Table 1: this compound in Postoperative Urinary Retention Following Anal Surgery
| Group | Number of Patients | Required Catheterization | Percentage Requiring Catheterization |
|---|---|---|---|
| This compound | 46 | 3 | 6.52% |
| Control | 60 | 14 | 23.33% |
Data from a study on patients undergoing anal surgery under spinal anesthesia. pcs.org.ph
Postpartum Non-Obstructive Urinary Retention
Postpartum urinary retention (PUR) is another FDA-approved indication for this compound. scirp.orgnih.govjptcp.com This condition can arise from factors such as prolonged labor, epidural analgesia, and perineal trauma, which may lead to diminished bladder sensation and contractility. jptcp.comjptcp.com
A retrospective study analyzed the effectiveness of this compound in 49 women who experienced PUR after vaginal delivery. jptcp.com Of these, 23 patients were managed with this compound and catheterization, while 26 received only catheterization. jptcp.com The study concluded that this compound was effective in reducing the need for re-catheterization, particularly in the early stages of PUR. jptcp.comjptcp.com
However, other research presents a more cautious view. A randomized, double-blind, placebo-controlled trial found that oral this compound did not significantly improve residual volume, voided volume, or mean flow rate in patients with PUR. binasss.sa.cr This suggests that while it is used in clinical practice, its efficacy remains a subject of debate.
Neurogenic Atony of the Urinary Bladder
This compound is also FDA-approved for the treatment of neurogenic atony of the urinary bladder with retention. scirp.orgnih.govscirp.org This condition involves bladder dysfunction due to nerve damage.
Case studies have demonstrated the use of this compound in patients with neurogenic bladder. In one instance, a patient with a spinal cord injury and weak detrusor contractions was successfully managed with this compound, which helped facilitate reflex voiding and maintain low residual urine volumes. umich.edu Another case involved a patient with multiple myeloma and a reflex neurogenic bladder who experienced improved voiding with this compound treatment. umich.edu
The use of this compound in neurogenic bladder is often considered when urodynamic studies show weak or unsustained detrusor contractions in the absence of bladder outlet obstruction. umich.edu It is also noted that this compound is more likely to be effective in patients with lower motor neuron lesions causing urine retention. scirp.orgscirp.org
Detrusor Underactivity/Acontractile Detrusor (DU/AD) Studies
Detrusor underactivity (DU) is a urodynamic diagnosis defined by reduced bladder contraction strength and/or duration. massgeneral.orgnih.gov Research into this compound for DU has yielded largely negative results.
A meta-analysis has shown this compound to be ineffective in promoting bladder emptying in patients with DU. nih.gov Studies have reported that even in patients with a positive this compound supersensitivity test, subcutaneous administration of the drug did not significantly improve flow rates or reduce residual urine. nih.gov
Despite some anecdotal reports of clinical benefit, the current body of evidence does not support the use of this compound for detrusor underactivity. nih.govtaylorandfrancis.com
Failed Decatheterization Test Research
A failed decatheterization test, where a patient is unable to void successfully after catheter removal, is a clinical challenge. This compound has been considered as a potential intervention in this scenario, although formal research is limited. mdpi.com
The rationale for its use is based on the idea that a failed test can be due to both an underactive bladder and a lack of voiding urgency. mdpi.com Cystometric studies have provided evidence that this compound can increase the sensation of urgency. mdpi.com
Anecdotal evidence from some urologists suggests that this compound has been used off-label to help patients pass decatheterization tests. mdpi.com However, there is a lack of published reports on this specific application, and its use is not supported by current guidelines. mdpi.com The International Continence Society does not recommend this compound for non-obstructive urinary retention, which encompasses many cases of failed decatheterization. mdpi.com Further research, including retrospective case series and prospective randomized controlled trials, has been proposed to evaluate the potential role of this compound in this context. mdpi.comdntb.gov.ua
Research in Xerostomia (Dry Mouth)
Xerostomia, or dry mouth, is a common and often debilitating side effect of certain cancer treatments. This compound has been studied as a potential agent to alleviate this condition.
Radiation therapy for head and neck cancers is a primary cause of xerostomia, as the salivary glands are often damaged during treatment. cancer.orgviamedica.pl this compound, a cholinergic agonist, has been investigated for its potential to prevent and treat this radiation-induced salivary gland damage. viamedica.plnih.gov
Several studies have suggested a benefit from using this compound. A randomized phase III trial found that the use of this compound during radiotherapy for head and neck cancer was associated with significantly higher whole resting saliva immediately after treatment compared to a control group. nih.gov Another study reported that this compound treatment in patients with post-radiation xerostomia led to statistically significant increases in both whole resting and whole stimulated saliva. ucsf.edu A systematic review and meta-analysis further supported these findings, suggesting that this compound chloride therapy may be effective for patients with xerostomia and hyposalivation, showing increases in both whole stimulating and whole resting saliva after radiotherapy. nih.gov
One study specifically evaluated the efficacy of this compound in patients with xerostomia following chemoradiation for oral cancer and found that 80% of patients in the this compound group showed subjective improvement in oral dryness. nih.gov This study also noted significant improvements in whole resting and stimulated saliva volumes, pH, and salivary amylase. nih.gov Another study found that this compound improved xerostomia symptoms and led to some changes in saliva composition in irradiated patients. medicinaoral.comviamedica.pl
The International Society of Oral Oncology (ISOO), the Multinational Association of Supportive Care in Cancer (MASCC), and the American Society of Clinical Oncology (ASCO) have issued guidelines that suggest systemic administration of this compound may be offered during radiation therapy for head and neck cancer to reduce the risk of salivary gland hypofunction and xerostomia, although the evidence quality is considered low and the recommendation weak. europeancancer.orgascopubs.org
Table 3: Clinical Trials of this compound for Chemoradiation-Induced Xerostomia
| Study Design | Patient Population | Primary Outcome | Results |
|---|---|---|---|
| Randomized Phase III Trial | Head and neck cancer patients undergoing radiotherapy | Prevention of xerostomia and salivary flow reduction | Significantly higher whole resting saliva immediately after radiotherapy in the this compound group. nih.gov |
| Interventional Study | Patients with xerostomia after radiation therapy | Changes in whole resting and stimulated saliva | Statistically significant increases in both whole resting and stimulated saliva. ucsf.edu |
| Efficacy Evaluation | Oral cancer patients with xerostomia post-chemoradiation | Subjective improvement and objective salivary measures | 80% of patients reported subjective improvement; significant increase in saliva volumes, pH, and amylase. nih.gov |
| Systematic Review and Meta-analysis | Patients with radiation-induced xerostomia | Efficacy of this compound chloride | This compound was associated with increases in whole stimulating and resting saliva. nih.gov |
Sjögren's Syndrome Related Xerostomia
This compound has been investigated as a sialogogue to alleviate xerostomia (dry mouth), a hallmark symptom of Sjögren's syndrome. As a cholinergic agonist, it stimulates muscarinic receptors in the salivary glands, which can lead to increased saliva production. isciii.esnih.gov this compound is an analog of acetylcholine (B1216132) and is resistant to breakdown by cholinesterase, giving it a prolonged duration of action. isciii.esnih.gov
Clinical studies have evaluated its efficacy in comparison to other sialogogues, such as pilocarpine (B147212). In a study involving xerostomic denture wearers, both this compound and pilocarpine were found to be effective in increasing salivary secretions. nih.gov Initial measurements showed a non-significant difference in baseline whole resting saliva (WRS) and whole stimulated saliva (WSS) between the two groups. nih.gov However, after four weeks of treatment, both groups showed a statistically significant increase in salivary flow. nih.gov Another study noted that this compound might lead to a greater increase in stimulated saliva compared to pilocarpine. nih.gov While effective, its use is considered for patients with residual salivary gland function.
Table 1: Effect of this compound on Salivary Flow in Xerostomia Patients
| Study Parameter | Time Point | Mean Salivary Flow (mg/mL) | Statistical Significance (P-value) |
|---|---|---|---|
| Whole Resting Saliva (WRS) | Baseline | 0.65 | P > 0.05 (Compared to Pilocarpine group at baseline) |
| Whole Stimulated Saliva (WSS) | Baseline | 1.51 | |
| Whole Resting Saliva (WRS) | After 2 Weeks | 0.92 | P < 0.05 (Compared to baseline) |
| Whole Stimulated Saliva (WSS) | After 2 Weeks | 1.86 | |
| Whole Resting Saliva (WRS) | After 4 Weeks | 1.43 | P < 0.05 (Compared to baseline) |
| Whole Stimulated Saliva (WSS) | After 4 Weeks | 2.04 |
Data adapted from a comparative study on xerostomic denture wearers. nih.gov
Investigational and Emerging Therapeutic Areas
This compound is being investigated for its potential therapeutic role in Tracheobronchomalacia (TBM), a condition characterized by dynamic airway collapse due to the flaccidity of the trachealis muscle. clinicaltrials.gov The rationale for its use stems from its action as a long-acting muscarinic agonist, which may improve the tone of the trachealis muscle and enhance airway stability. clinicaltrials.govatsjournals.org Animal models have suggested that muscarinic agonists can improve airway mechanics, providing a physiological basis for its use in children with tracheomalacia. clinicaltrials.gov
Several retrospective studies have examined the clinical outcomes of this compound treatment in pediatric patients with TBM.
A chart review of 14 patients with bronchoscopy-proven moderate to severe tracheomalacia found that after 6-12 months of this compound treatment, there was a significant decrease in the number of hospital stays and a reduction in both daily cough and cough occurring more than twice a week (P<0.05). atsjournals.org
A single-center retrospective cohort study including 11 cases treated with this compound and 22 matched controls investigated the drug's effect on the mean Pulmonary Severity Score (PSS), with a lower score indicating improved respiratory status. pharmasug.org
Currently, a clinical trial is underway to more definitively determine if this compound improves the work of breathing in infants with TBM. clinicaltrials.gov The primary aim is to measure whether there is a significant decrease in the electrical activity of the diaphragm (swing Edi) following the initiation of the drug. clinicaltrials.gov The study also hypothesizes that direct visualization via bronchoscopy will show improved tracheal tone after treatment. clinicaltrials.gov
Table 2: Summary of this compound Research in Tracheobronchomalacia (TBM)
| Study Type | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Retrospective Chart Review | 14 pediatric patients (11 mo - 15 yrs) with moderate to severe TBM | Significant decrease in hospital stays and cough frequency (P<0.05). No significant effect on steroid use. | atsjournals.org |
| Retrospective Cohort Study | 33 infants (11 cases, 22 controls) with TBM | Investigated the effect on Pulmonary Severity Score (PSS). Earlier treatment appeared more effective. | pharmasug.org |
| Two Retrospective Case Series | Children with bronchoscopy-diagnosed TBM | Observed trends toward fewer hospitalizations and cough. >50% of parents perceived efficacy and improved quality of life. | hofstra.edu |
| Clinical Trial (Ongoing) | Infants with TBM | Hypothesizes a 20% mean decrease in work of breathing (swing Edi) and improved tracheal tone on bronchoscopy. | clinicaltrials.gov |
The use of this compound has been explored for potential benefits in adults with cerebral palsy. biocrick.comglpbio.comchemsrc.com A published letter in the Medical Journal of Australia reported unexpected benefits of this compound in this patient population. nih.gov While detailed clinical trials are lacking in the search results, this report suggests a potential therapeutic avenue. biocrick.comnih.gov The reported benefits were observed in relation to motor activity and physiopathology associated with cerebral palsy. nih.gov
Research into this compound for spinal cord injury has primarily focused on neurogenic bladder dysfunction. nih.govnih.gov However, some studies have explored broader effects, including on motor function. One study investigated the potential of this compound to ameliorate motor function deficits resulting from spinal cord injury. researchgate.net Another study analyzing outcomes during inpatient rehabilitation found that the admission lower extremity motor score (LEMS) was significantly associated with a return to normal micturition in patients treated with this compound. academyscipro.org
Conversely, other research has indicated that this compound may not improve, and could even aggravate, certain dysfunctions in SCI patients. One study involving 28 men with neurogenic bladder from traumatic SCI concluded that this compound failed to improve voiding dysfunction and, in fact, aggravated functional bladder outlet obstruction. nih.gov Another investigation noted that this compound administration could increase the striated sphincter pressure profile in a sitting position, leading to detrusor-sphincter dyssynergia. nih.gov These conflicting findings highlight the complexity of its effects in the SCI population.
Table 3: this compound Research in Spinal Cord Injury (SCI)
| Study Focus | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Motor Function Deficit | Not specified | Investigated for amelioration of motor deficits. | researchgate.net |
| Bladder Function & Adherence | 59 SCI patients in inpatient rehab | Admission lower extremity motor score (LEMS) was significantly associated with return to volitional voiding. | academyscipro.org |
| Voiding Dysfunction | 28 men with traumatic SCI | Failed to improve voiding; aggravated functional bladder outlet obstruction. | nih.gov |
| External Urethral Sphincter Effects | 45 male SCI patients | Increased striated sphincter pressure, potentially causing detrusor-sphincter dyssynergia. | nih.gov |
In the 1980s, intracerebroventricular (ICV) infusion of this compound chloride was investigated as a novel therapeutic strategy for Alzheimer's disease (AD). nih.govcambridge.org This approach was based on the cholinergic hypothesis, which posits that the cognitive deficits in AD are linked to a severe deficiency in the synthesis of acetylcholine in the brain, while postsynaptic muscarinic receptors remain relatively preserved. cambridge.orgeasap.asiakarger.com By delivering this compound, a water-soluble muscarinic agonist, directly into the cerebrospinal fluid via an internalized infusion pump, researchers aimed to bypass the blood-brain barrier and directly stimulate these receptors. cambridge.orgkarger.com
An early trial with four patients demonstrated the feasibility of this delivery method but did not document objective cognitive improvement. nih.gov This led to a larger, collaborative, placebo-controlled, double-blind crossover study involving 49 patients with biopsy-confirmed AD. nih.govpsychiatryonline.org The results of this more extensive trial were mixed. nih.gov
Positive Finding: A statistically significant improvement was observed in the Mini-Mental State Examination (MMSE) scores during the drug infusion period. nih.goveasap.asia
Negative Finding: Performance on the Trails A test, a measure of processing speed, was significantly slower during the drug infusion. nih.goveasap.asia Other neuropsychological tests were not significantly affected. nih.gov
Ultimately, the researchers concluded that the degree of cognitive improvement was not sufficient to be considered clinically meaningful. nih.govkarger.com Therefore, this line of treatment was not pursued further, as the benefits did not justify the invasive nature of the continuous intracerebroventricular infusion. nih.govkarger.com
This compound has been used in the management of malakoplakia, a rare inflammatory granulomatous disease. koreamed.orgnih.gov Malakoplakia is thought to result from an impaired bactericidal function of macrophages. koreamed.orgnih.gov In the context of this condition, particularly when it affects the urinary tract, this compound is believed to enhance phagocytic bactericidal activity. koreamed.org Its mechanism may involve correcting decreased levels of cyclic guanosine (B1672433) monophosphate (cGMP) in monocytes, which interferes with the complete killing of bacteria. nih.gov
A case study reported that this compound was used to successfully improve bladder symptoms in a patient with cerebral malakoplakia. scirp.orgscirp.org In cases of bladder malakoplakia, treatment often involves a combination of antibiotics that concentrate intracellularly, such as fluoroquinolones, along with agents like this compound and ascorbic acid to augment the cellular response. koreamed.orgnih.govmedscape.com
Clinical Considerations and Research Implications
Adverse Event Profile and Monitoring Strategies
The adverse effects of bethanechol (B1168659) are primarily an extension of its cholinergic pharmacology and are more frequently observed with increased dosages. nih.govdrugs.com Oral administration is associated with a lower incidence of adverse reactions compared to subcutaneous injection. nih.gov
Gastrointestinal Adverse Events
This compound's stimulation of muscarinic receptors in the gastrointestinal (GI) tract can lead to a variety of adverse effects. drugbank.comstatpearls.com
Common Gastrointestinal Adverse Events:
Abdominal cramps or discomfort nih.govrxlist.com
Colicky pain nih.govrxlist.com
Nausea and vomiting nih.govrxlist.com
Diarrhea nih.govrxlist.com
Increased salivation nih.govrxlist.com
Belching rxlist.com
Borborygmi (rumbling sounds in the stomach) rxlist.commedicinenet.com
To minimize the risk of nausea and vomiting, it is often recommended to administer this compound on an empty stomach, either one hour before or two hours after meals. drugs.commims.com Monitoring bowel elimination patterns and ensuring adequate fluid intake are important supportive measures. atitesting.com In a nationwide survey of urologists, diarrhea, abdominal pain, and nausea were among the commonly reported side effects. scirp.org
| Gastrointestinal Adverse Event | Reported Frequency/Details | Source |
| Abdominal Cramps/Discomfort | Common side effect | nih.govrxlist.com |
| Nausea and Vomiting | Can be minimized by taking on an empty stomach | drugs.commims.com |
| Diarrhea | Commonly reported in clinical surveys | scirp.org |
| Increased Salivation | A frequent parasympathetic effect | patsnap.com |
Cardiovascular Adverse Events
The cardiovascular effects of this compound are a result of its action on M2 muscarinic receptors in the heart and M3 receptors in the vasculature. nih.gov
Key Cardiovascular Effects:
Hypotension: this compound can cause a drop in blood pressure, which may lead to a reflex tachycardia. nih.govrxlist.com This vasodilation can also precipitate postural hypotension, causing dizziness and lightheadedness. nih.govnih.gov
Bradycardia: Stimulation of the sinoatrial (SA) and atrioventricular (AV) nodes can result in a slowed heart rate. nih.gov
Arrhythmias and other serious events: In some cases, more severe cardiovascular events such as heart block and cardiac arrest have been reported. nih.govnih.gov Patients with hyperthyroidism may be at an increased risk of developing atrial fibrillation. drugs.com
Close monitoring of blood pressure and heart rate is crucial, especially in patients with pre-existing cardiovascular conditions like coronary artery disease or hypotension. drugs.comrexall.ca Patients should be advised to change positions slowly to minimize the risk of orthostatic hypotension. patsnap.com
| Cardiovascular Adverse Event | Mechanism/Clinical Implication | Source |
| Hypotension | Vasodilation via M3 receptors; risk of postural hypotension. | nih.govnih.gov |
| Bradycardia | Stimulation of SA and AV nodes via M2 receptors. | nih.gov |
| Arrhythmias | Potential for heart block and cardiac arrest. | nih.govnih.gov |
Respiratory Adverse Events
This compound can induce bronchoconstriction, which can be particularly dangerous for individuals with respiratory conditions. nih.govrxlist.com It is contraindicated in patients with latent or active bronchial asthma. drugs.commedicinenet.com Monitoring of respiratory status is essential, and patients should report any difficulty breathing immediately. atitesting.com Asthmatic attacks are a recognized adverse effect. nih.govrxlist.com
Neurological and Other Systemic Effects
While this compound's quaternary amine structure generally prevents it from crossing the blood-brain barrier, minimizing central nervous system effects, some neurological and systemic reactions can occur. drugbank.com
Reported Effects:
Headache: A commonly reported side effect. rxlist.compatsnap.com
Lacrimation and Miosis: Increased tear production and constriction of the pupils are common cholinergic effects. nih.govrxlist.com
Urinary Urgency: An expected pharmacological effect that can become excessive. nih.govpatsnap.com
Flushing and Sweating: A sensation of warmth and increased perspiration are common. rxlist.compatsnap.com
Malaise: A general feeling of discomfort. drugs.comnih.gov
Seizures: Although a causal relationship has not been definitively established, seizures have been reported. nih.govrxlist.com
Hypothermia: In rare cases, this compound has been associated with hypothermia, as documented in a case report of an elderly man. acpjournals.org
Patients should be made aware of the potential for dizziness and fainting and advised against engaging in hazardous activities if these symptoms occur. atitesting.com
Reflux Infection Concerns
A significant concern with this compound use, particularly in patients with bacteriuria (bacteria in the urine), is the risk of reflux infection. drugs.comaap.org If the bladder sphincter does not relax as the bladder contracts in response to the drug, urine may be forced up the ureters into the kidney pelvis. drugs.commedicinenet.com This can lead to a kidney infection. goodrx.com Therefore, it is important to assess bladder and sphincter adequacy before initiating treatment. mims.com
Overdose and Antidotal Management (Atropine)
Overdose of this compound results in an intensification of its cholinergic effects. endodocuments.com
Early signs of overdose include:
Abdominal discomfort drugbank.comrxlist.com
Salivation drugbank.comrxlist.com
Flushing of the skin drugbank.comrxlist.com
Sweating drugbank.comrxlist.com
Nausea and vomiting drugbank.comrxlist.com
In cases of severe overdose, more violent symptoms can occur, including a critical fall in blood pressure, circulatory collapse, cardiac arrest, and severe bronchospasm. endodocuments.com
The specific antidote for this compound overdose is Atropine (B194438) Sulfate (B86663) . withpower.comrxlist.com Atropine, a competitive antagonist at muscarinic receptors, counteracts the parasympathetic effects of this compound. nih.gov For adults, a dose of 0.6 mg of atropine may be administered and repeated every two hours as needed. drugbank.comnih.gov In emergencies, intravenous administration is an option, though subcutaneous injection is generally preferred. drugbank.comendodocuments.com
Drug-Drug Interactions and Polypharmacy Research
This compound, a cholinergic agonist, can interact with several other medications, which is a significant consideration in polypharmacy, particularly in elderly patients who may have multiple comorbidities. nih.govmedwiki.co.in
Interactions with Cholinesterase Inhibitors
Concurrent use of this compound with cholinesterase inhibitors, such as donepezil, rivastigmine, and neostigmine (B1678181), can lead to additive cholinergic effects. nih.govpatsnap.compdr.net This combination is generally not recommended as it is unlikely to be tolerated by the patient and may increase the risk of adverse effects. pdr.netresearchgate.net The potentiation of cholinergic activity can heighten the incidence of side effects. patsnap.com Research suggests that an increase in systemic cholinergic adverse effects can be observed when cholinesterase inhibitors are combined with a peripheral cholinergic agonist like this compound. researchgate.net Therefore, this combination should be avoided in clinical practice. researchgate.net
Table 1: Documented Interactions Between this compound and Cholinesterase Inhibitors
| Interacting Drug | Outcome of Interaction |
|---|---|
| Donepezil | Increased risk of cholinergic side effects due to enhanced cholinergic activity. nih.govpatsnap.compdr.net |
| Rivastigmine | Potentiated cholinergic effects, increasing the likelihood of adverse reactions. patsnap.compdr.net |
| Neostigmine | Additive pharmacodynamic effects leading to increased cholinergic toxicity. patsnap.compdr.net |
| Galantamine | Both drugs increase cholinergic effects, requiring cautious monitoring. rxlist.commedscape.com |
| Ambenonium | Serious interactions can occur. rxlist.com |
Interactions with Anticholinergic Agents
Anticholinergic drugs, such as atropine and certain antihistamines, act by blocking muscarinic receptors. patsnap.com This action directly counteracts the effects of this compound, leading to reduced efficacy. patsnap.com The antagonistic relationship between this compound and anticholinergic agents like atropine, procainamide, and quinidine (B1679956) can be clinically significant. mims.commims.com In cases of this compound toxicity, atropine may be used as a therapeutic antagonist to counteract the excessive cholinergic symptoms. drugs.com
Table 2: Documented Interactions Between this compound and Anticholinergic Agents
| Interacting Drug | Outcome of Interaction |
|---|---|
| Atropine | Antagonizes the muscarinic effects of this compound. patsnap.commims.comdrugs.com |
| Scopolamine | Counteracts the effects of this compound by blocking muscarinic receptors. patsnap.com |
| Procainamide | May antagonize the cholinergic effects of this compound. mims.comunboundmedicine.com |
| Quinidine | May antagonize the cholinergic effects of this compound. mims.comunboundmedicine.com |
| Antihistamines (with anticholinergic properties) | Can counteract the effects of this compound. patsnap.com |
Interactions with Ganglion-Blocking Agents
Special care is required when this compound is administered to patients receiving ganglion-blocking agents like mecamylamine. wikidoc.orgpediatriconcall.com This combination can lead to a critical fall in blood pressure, which may be preceded by severe abdominal symptoms. pdr.netwikidoc.orgpediatriconcall.com Due to the risk of significant hypotension, caution and close monitoring of blood pressure are essential. nih.govmims.com
Interactions with Sympathomimetics
Sympathomimetic agents, such as epinephrine, can antagonize the effects of this compound at sites where adrenergic and cholinergic stimulation produce opposite effects. mims.comdrugs.com
Interactions with Aminoglycoside Antibiotics
The therapeutic efficacy of this compound can be decreased when used in combination with aminoglycoside antibiotics such as neomycin and streptomycin. drugbank.com
Contraindications and Precautions in Specific Patient Populations
The use of this compound is contraindicated or requires significant precautions in several patient populations due to its mechanism of action.
Table 3: Contraindications and Precautions for this compound Use
| Condition | Contraindication/Precaution | Rationale |
|---|---|---|
| Hypersensitivity | Contraindicated | Risk of allergic reaction. nih.govrxlist.com |
| Hyperthyroidism | Contraindicated | May precipitate atrial fibrillation. nih.govdrugs.com |
| Peptic Ulcer | Contraindicated | Increased gastric acid secretion may exacerbate ulcers. nih.govrxlist.com |
| Asthma (Latent or Active) | Contraindicated | Can cause bronchospasm and bronchial constriction. nih.govrxlist.compediatriconcall.com |
| Cardiovascular Disease | Contraindicated in pronounced bradycardia, hypotension, vasomotor instability, and coronary artery disease. nih.govrxlist.compediatriconcall.com | May cause a drop in blood pressure and reflex tachycardia. drugs.com |
| Epilepsy/Seizures | Contraindicated | Potential to exacerbate neurological symptoms. nih.govpatsnap.com |
| Parkinsonism | Contraindicated | May worsen symptoms. nih.govpatsnap.com |
| Gastrointestinal or Genitourinary Obstruction | Contraindicated | Increased muscular activity could be harmful if there is a mechanical obstruction. rxlist.comwikidoc.org |
| Recent Urinary Bladder or GI Surgery | Contraindicated | Increased muscular activity may compromise the integrity of the surgical site. rxlist.comwikidoc.org |
| Spastic GI Disturbances, Peritonitis | Contraindicated | Increased GI motility can be harmful. wikidoc.orgpediatriconcall.com |
| Bacteriuria | Precaution | If the urinary sphincter does not relax, contraction of the bladder may cause reflux of urine into the kidney pelvis, leading to infection. nih.govdrugs.com |
| Elderly Patients | Use with caution | May be more susceptible to side effects like dizziness and low blood pressure, increasing the risk of falls. medwiki.co.insterisonline.com |
| Pregnancy | Use with caution | Animal reproduction studies have not been conducted. Use only if the potential benefit outweighs the risk. rxlist.comdrugs.com |
| Lactation | Use with caution | It is not known if this compound is excreted in breast milk. A decision should be made to discontinue nursing or the drug. rxlist.comdrugs.com |
| Pediatric Patients | Safety and effectiveness not established | drugs.comdrugs.com |
Cardiac Conditions (e.g., Coronary Insufficiency, Bradycardia, Arrhythmias)
The use of this compound is contraindicated in patients with certain cardiovascular conditions due to its effects on the heart. nih.govwebmd.comdrugs.comrxlist.com By stimulating M2 muscarinic receptors in the heart, this compound can lead to a decrease in the electrical conduction rate and heart rate, potentially causing bradycardia (a slow heart rate). nih.govnih.gov This can be particularly dangerous for individuals with pre-existing bradycardia, hypotension, or vasomotor instability. rxlist.compediatriconcall.commims.com
Furthermore, this compound can induce a fall in blood pressure, which may be accompanied by a reflex tachycardia (a fast heart rate). nih.govrxlist.com In patients with coronary artery disease, this hypotension can compromise coronary blood flow, exacerbating coronary insufficiency. webmd.comdrugs.comrxlist.com The drug is also contraindicated in patients with arrhythmias, as its effects on cardiac conduction can potentially trigger or worsen irregular heart rhythms. nih.govmedicinenet.com Research has shown that the parasympathetic stimulation induced by this compound can lead to more severe cardiac events such as heart block and even cardiac arrest. nih.govnih.gov
Gastrointestinal Conditions (e.g., Peptic Ulcer, Intestinal Obstruction, Acute Inflammatory Lesions)
This compound is contraindicated in patients with several gastrointestinal conditions. drugs.commedscape.com Its stimulatory effect on gastric motility and acid secretion makes it unsuitable for individuals with peptic ulcer disease, as it can worsen the condition. webmd.comdrugs.compatsnap.comtruemeds.in
The drug should not be used when the integrity of the gastrointestinal wall is compromised or in the presence of mechanical obstruction. rxlist.compediatriconcall.compatsnap.comhres.cadrugs.com In cases of intestinal obstruction, the increased muscular activity induced by this compound could be harmful. mims.compatsnap.comhres.cadrugs.com Similarly, it is contraindicated following recent gastrointestinal resection and anastomosis. rxlist.commims.commedscape.comhres.cadrugs.com Other contraindications include acute inflammatory lesions of the gastrointestinal tract, spastic gastrointestinal disturbances, and peritonitis. rxlist.commims.commedscape.comhres.cadrugs.com
Respiratory Conditions (e.g., Asthma, Bronchial Hyperreactivity)
This compound is contraindicated in individuals with latent or active bronchial asthma. webmd.comrxlist.compediatriconcall.commims.commedscape.comhres.cadrugs.com As a cholinergic agonist, this compound can cause bronchoconstriction, or the tightening of the muscles around the airways, which can trigger asthmatic attacks. nih.govwebmd.comrxlist.com This can lead to significant breathing difficulties in susceptible individuals. webmd.com
Research has explored the link between cholinergic stimulation and airway hyperreactivity. One study demonstrated that administering the cholinergic agonist this compound to neonatal piglets led to increased airway resistance in response to methacholine. nih.gov The study also found elevated levels of transcripts for several asthma-associated cytokines in the tracheas of the this compound-treated subjects, suggesting that increased cholinergic transmission alone is sufficient to induce airway hyperreactivity and may contribute to pro-inflammatory pathways. nih.gov
Endocrine Conditions (e.g., Hyperthyroidism)
The use of this compound is contraindicated in patients with hyperthyroidism. nih.govwebmd.comdrugs.comrxlist.compediatriconcall.commims.commedicinenet.commedscape.compatsnap.comtruemeds.inhres.cadrugs.comdroracle.aidroracle.aithekingsleyclinic.comwikipedia.orgnih.govsinghealth.com.sgopenstax.org The administration of a cholinergic agonist like this compound to a patient with an overactive thyroid gland can precipitate atrial fibrillation. drugs.com The rationale for this contraindication lies in the potential for this compound to exacerbate the cardiovascular symptoms already present in hyperthyroidism, such as an increased heart rate. droracle.aithekingsleyclinic.com
Neurological Conditions (e.g., Epilepsy, Parkinsonism)
This compound is contraindicated in patients with epilepsy and parkinsonism. nih.govrxlist.compediatriconcall.commims.commedicinenet.commedscape.compatsnap.comtruemeds.inhres.cadrugs.comsinghealth.com.sgopenstax.org There is a concern that this compound may lower the seizure threshold, increasing the likelihood of seizures in individuals with epilepsy. thekingsleyclinic.com In patients with Parkinson's disease, the drug can worsen symptoms such as muscle stiffness and tremors. thekingsleyclinic.com
Mechanical Obstruction Concerns
A critical contraindication for this compound use is the presence of mechanical obstruction in the gastrointestinal or urinary tract. rxlist.compediatriconcall.commims.compatsnap.comhres.cadrugs.com By stimulating the smooth muscles of the bladder and GI tract, this compound increases muscular activity. pediatriconcall.compatsnap.com If an obstruction is present, this increased pressure cannot be relieved, which could prove harmful. mims.compatsnap.comhres.cadrugs.com Specifically, in the urinary tract, if the sphincter does not relax as the bladder contracts, urine may be forced up the ureter into the kidney pelvis, potentially causing reflux infection if bacteriuria is present. drugs.comdrugs.comnih.gov Therefore, ruling out mechanical obstruction is essential before initiating treatment with this compound. wikipedia.org
Pregnancy and Lactation Considerations
The use of this compound during pregnancy and lactation requires careful consideration due to limited data on its effects. nih.govmedscape.com
Pregnancy: this compound is classified as FDA Pregnancy Category C, indicating that animal reproduction studies have not been conducted, and it is unknown if the drug can cause fetal harm. nih.govrxlist.com Human pregnancy experience is limited, and therefore, this compound should only be given to a pregnant woman if it is clearly needed. nih.govrxlist.comdoctorlib.org
Lactation: It is not known for certain if this compound is excreted in human milk. rxlist.commedscape.com However, due to its low molecular weight, excretion into breast milk is expected. doctorlib.org There has been a report of abdominal pain and diarrhea in a nursing infant exposed to this compound through breast milk. doctorlib.org Given the potential for serious adverse reactions in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the mother. rxlist.commedscape.comdoctorlib.org
Table of Conditions and Contraindications for this compound Use
| Condition Category | Specific Condition | Contraindication/Precaution | Rationale |
|---|---|---|---|
| Cardiac | Coronary Insufficiency | Contraindicated | May cause hypotension, reducing coronary blood flow. webmd.comdrugs.comrxlist.com |
| Bradycardia | Contraindicated | Can further decrease heart rate. nih.govwebmd.comrxlist.com | |
| Arrhythmias | Contraindicated | May trigger or worsen irregular heart rhythms. nih.govmedicinenet.com | |
| Gastrointestinal | Peptic Ulcer | Contraindicated | Increases gastric acid secretion. webmd.comdrugs.compatsnap.comtruemeds.in |
| Intestinal Obstruction | Contraindicated | Increased muscular activity can be harmful. mims.compatsnap.comhres.cadrugs.com | |
| Acute Inflammatory Lesions | Contraindicated | Can exacerbate inflammation. rxlist.commims.commedscape.comhres.cadrugs.com | |
| Respiratory | Asthma/Bronchial Hyperreactivity | Contraindicated | Can cause bronchoconstriction and trigger asthma attacks. nih.govwebmd.comrxlist.com |
| Endocrine | Hyperthyroidism | Contraindicated | May precipitate atrial fibrillation and worsen cardiovascular symptoms. drugs.comdroracle.aithekingsleyclinic.com |
| Neurological | Epilepsy | Contraindicated | May lower the seizure threshold. thekingsleyclinic.com |
| Parkinsonism | Contraindicated | Can worsen symptoms like muscle stiffness and tremors. thekingsleyclinic.com | |
| Other | Mechanical Obstruction | Contraindicated | Increased pressure against an obstruction can be harmful. mims.compatsnap.comhres.cadrugs.com |
| Pregnancy | Use with caution (Category C) | Limited human data; potential for fetal harm is unknown. nih.govrxlist.comdoctorlib.org |
Observational Studies and Real-World Evidence
Observational studies and the analysis of real-world evidence play a crucial role in understanding the clinical utility and effects of established medications like this compound outside the controlled environment of clinical trials. This evidence, gathered from routine clinical practice, provides insights into how the compound performs across diverse patient populations and in various therapeutic contexts.
Neurogenic Bladder Dysfunction
Observational case studies have been instrumental in defining the specific types of neurogenic bladder dysfunction where this compound may be applicable. The selection of patients is critical, with a key determinant being the activity of the periurethral striated muscle in relation to bladder function. nih.gov In the absence of physical obstruction, real-world application has been observed in patients with incomplete bladder emptying resulting from weak or unsustained detrusor contractions. nih.gov
Studies have presented representative cases demonstrating this compound's use in various scenarios. For instance, in a patient with an incomplete motor paralytic bladder and coordinated sphincter, this compound administration was followed by spontaneous voiding with reduced residual urine. umich.edu Another case involved a patient with a reflex neurogenic bladder with coordinated sphincter activity, where the treatment was reported to augment reflex voiding. umich.edu These observational findings highlight the importance of precise diagnosis in predicting the response to this compound. nih.gov
| Patient Condition | Observed Outcome with this compound | Reference |
|---|---|---|
| Incomplete motor paralytic bladder with coordinated sphincter | Patient achieved spontaneous voiding. | umich.edu |
| Reflex neurogenic bladder with coordinated sphincter activity | Reflex voiding was augmented. | umich.edu |
| Sensory paralytic bladder with decompensation | Identified as a condition where this compound can be used. | nih.gov |
| Early phase of coordinated reflex neurogenic bladder with feeble detrusor contractions | Considered a potential application for improving bladder emptying. | nih.gov |
Gastrointestinal Motility
Real-world evidence regarding this compound's role in gastrointestinal motility disorders like gastroparesis and postoperative ileus is complex. While it is known to be a cholinergic muscarinic receptor agonist that increases motor activity in the antrum of the stomach, observational findings suggest these contractions are not always peristaltic and may not facilitate effective gastric emptying. umich.eduresearchgate.net
In the context of postoperative ileus, some studies have reported that the use of cholinergic agents like this compound may lead to improvements. nih.gov However, its clinical utility is often considered as part of a broader management strategy. nih.gov
In-vitro observational studies provide more direct evidence of its physiological effects. One such study on intestinal smooth muscle from healthy dairy cows demonstrated that this compound induces significant, concentration-dependent contractions in both duodenal and jejunal tissues. nih.gov The effect was more pronounced in jejunal samples and was found to be mediated primarily through M3 muscarinic receptors, with a minor role for M2 receptors. nih.gov These findings suggest a potential prokinetic effect at the tissue level. nih.gov
| Tissue Sample | Preparation | Observed Effect of this compound | Reference |
|---|---|---|---|
| Duodenum | Circular & Longitudinal | Induced significant, concentration-dependent increase in contractions. | nih.gov |
| Jejunum | Circular & Longitudinal | Induced a more pronounced concentration-dependent increase in contractions compared to duodenum. | nih.gov |
Radiotherapy-Induced Xerostomia
Observational studies have explored the use of this compound to mitigate xerostomia (dry mouth), a common consequence of radiation therapy for head and neck cancer. One study evaluated the prophylactic use of this compound given at the same time as radiation therapy. researchgate.net The findings from this research indicated that patients who received this compound had significantly higher whole resting saliva flow immediately after completing their radiation treatment compared to a similar group of patients who did not receive the medication. researchgate.net This suggests a potential role for this compound in stimulating salivary glands to increase saliva output in this patient population. researchgate.net
| Study Population | Intervention Timing | Key Finding | Reference |
|---|---|---|---|
| Patients undergoing radiation therapy for head and neck cancer | Concomitant with radiation therapy | Associated with significantly higher whole resting saliva (WRS) immediately after radiotherapy (p=0.03). | researchgate.net |
Methodological Approaches in Bethanechol Research
Clinical Trial Designs
Clinical trials are a cornerstone of bethanechol (B1168659) research, providing essential data on its efficacy and application in various clinical settings. Researchers have utilized several distinct trial designs to investigate its effects.
Randomized controlled trials (RCTs) represent a high standard in clinical research, and several have been conducted to assess the efficacy of this compound. In these studies, participants are randomly assigned to receive either this compound or a control (placebo or another intervention).
One such trial investigated the use of this compound chloride for preventing bladder dysfunction after radical hysterectomy in women with gynecologic cancer. In this study, 62 patients were randomized into two groups: one receiving this compound chloride and the other a placebo. researchgate.net The primary outcome measured was the rate of urethral catheter removal one week after surgery. The results indicated that a significantly higher percentage of patients in the this compound group (67.7%) had their catheters removed at the one-week mark compared to the control group (38.7%). researchgate.net Furthermore, the median duration of urethral catheterization was shorter in the treatment group. researchgate.net
Another RCT evaluated the effectiveness of this compound in female patients with excessive residual urine. This double-blind, placebo-controlled study, however, did not demonstrate a significant short-term effect of oral this compound chloride. auajournals.orgnih.gov There were no significant differences observed in voided volume, residual volume, or other urodynamic parameters between the this compound and placebo groups. auajournals.orgnih.gov
A study on patients undergoing anal surgery under spinal anesthesia employed a non-blinded randomized design to assess if this compound could prevent postoperative urinary retention. pcs.org.ph The findings showed a significantly lower number of patients requiring catheterization in the group that received this compound (6.52%) compared to the control group (23.33%). pcs.org.ph
Summary of Key Findings from Randomized Controlled Trials of this compound
| Study Focus | Intervention Group | Control Group | Key Finding | Citation |
|---|---|---|---|---|
| Prevention of bladder dysfunction post-radical hysterectomy | This compound Chloride | Placebo | Significantly higher rate of catheter removal and shorter catheterization duration in the this compound group. | researchgate.net |
| Voiding in female patients with excessive residual urine | Oral this compound Chloride | Placebo | No significant short-term effect on voided volume or residual urine. | auajournals.orgnih.gov |
| Prevention of postoperative urinary retention after anal surgery | This compound Chloride | Standard Care | Significantly lower rate of catheterization in the this compound group. | pcs.org.ph |
| Treatment of detrusor underactivity | Intravesical Prostaglandin (B15479496) E2 + Oral this compound Chloride | Saline Instillation + Placebo | Significant reduction in post-void residual volume, but limited overall therapeutic effect. | nih.govscispace.com |
Double-blind crossover studies are another important methodology used in this compound research, where each participant serves as their own control by receiving both the active treatment and a placebo at different times, with the order being randomized.
A study investigating the treatment of erosive esophagitis utilized a double-blind design where 28 patients were randomized to receive either this compound and antacid or a placebo and antacid. nih.gov After an eight-week treatment period, both groups showed significant improvement in symptoms and healing of esophageal lesions. However, the addition of this compound to the antacid regimen did not result in a greater improvement compared to the antacid regimen alone. nih.gov
In a study on patients with decompensated bladders, a double-blind balanced Latin-square design, a form of crossover study, was employed to compare the effects of oral and parenteral this compound. nih.gov This design allowed for the assessment of different formulations within the same group of patients, revealing that subcutaneous this compound produced a more rapid and significant increase in intravesical pressure compared to oral doses. nih.gov
Retrospective analysis of existing medical data provides valuable insights into the real-world use and prescription patterns of this compound. One such study queried the National Ambulatory Medical Care Survey (NAMCS) database from 2003 to 2013 to examine the use of this compound for bladder dysfunction in women. nih.gov This analysis of a large, weighted sample of patient visits revealed that this compound was prescribed in approximately 0.8% of visits for lower urinary tract symptoms, neurogenic bladder, or urinary retention. nih.gov The data indicated that it was most commonly prescribed for atony of the bladder, urinary retention, and neurogenic bladder, primarily by urologists for chronic conditions in elderly women. nih.gov This type of research is crucial for understanding how a medication is utilized in clinical practice outside the controlled environment of a clinical trial. Another retrospective study highlighted that despite limited evidence of efficacy, healthcare professionals continue to prescribe this compound for conditions suspected to be caused by underactive bladder. scirp.org
Prospective experimental studies involve the forward-looking investigation of interventions. A non-blinded randomized prospective experimental study was conducted to determine if this compound chloride could prevent postoperative urinary retention after anal surgery under spinal anesthesia. pcs.org.ph This study followed 106 patients and found that the group receiving this compound had a significantly lower rate of catheterization. pcs.org.ph
Another prospective, randomized, double-blind study assessed the combination of intravesical prostaglandin E2 and oral this compound for detrusor underactivity. nih.gov This study design allowed for a controlled, forward-looking evaluation of the treatment's efficacy, ultimately finding a limited therapeutic benefit. nih.gov
This compound has been evaluated in various phases of clinical trials to assess its safety, efficacy, and long-term effects.
Phase I Trials: These trials focus on the safety and pharmacokinetics of a new treatment. A Phase I trial was conducted to evaluate the effects of this compound on glucose homeostasis in healthy volunteers and individuals with type 2 diabetes. drugbank.comclinicaltrials.gov Another Phase I trial investigated the use of topical this compound for improving esophageal dysmotility. drugbank.com A Phase I trial also studied the effects of this compound prior to surgery in patients with resectable pancreatic cancer to assess its impact on tumor activity and safety. cancer.govclinicaltrials.gov
Phase II Trials: Phase II trials assess the efficacy of a drug for a particular indication. A search for Phase II trials specifically for this compound did not yield distinct results within the provided search snippets. Further research would be needed to identify specific Phase II studies.
Phase IV Trials: These post-marketing studies gather more information about a drug's long-term effects. Information specifically designating a trial as Phase IV for this compound was not prominent in the search results, suggesting that much of the long-term data may come from retrospective analyses and continued clinical use rather than formal Phase IV trials.
In Vitro and Ex Vivo Research Methodologies
In vitro and ex vivo studies are fundamental to understanding the pharmacological mechanisms of this compound at a cellular and tissue level. These laboratory-based methodologies provide a controlled environment to investigate the direct effects of the compound on biological specimens.
In vitro research on this compound has often focused on its effects on smooth muscle contractility. For instance, studies have used tissue samples from the gastrointestinal tracts of animals to characterize the drug's prokinetic properties. One such study examined the effects of this compound on smooth muscle preparations from the duodenum and jejunum of healthy cows. nih.gov The results demonstrated that this compound induced a significant, concentration-dependent increase in contractility. nih.gov This research also delved into the specific muscarinic receptor subtypes involved, finding that the effects were primarily mediated by M3 receptors, with a lesser role for M2 receptors. nih.gov
Similarly, an in vitro study on equine gastrointestinal contractility investigated the effects of this compound on smooth muscle from various parts of the intestine. nih.gov This research also confirmed a concentration-dependent increase in contractile response and identified the predominant role of M3 receptors, with some contribution from M2 receptors. nih.gov These in vitro models allow for the precise measurement of physiological responses to a drug, free from the systemic complexities of a living organism.
Summary of In Vitro Research Findings for this compound
| Biological Specimen | Key Measurement | Finding | Receptor Involvement | Citation |
|---|---|---|---|---|
| Bovine duodenal and jejunal smooth muscle | Contractility (basal tone, maximal amplitude, area under the curve) | Concentration-dependent increase in contractility. | Primarily M3, with a minor role for M2. | nih.gov |
| Equine intestinal smooth muscle (duodenum, jejunum, cecum, pelvic flexure) | Contractile response | Concentration-dependent increase in contractile response. | Predominantly M3, with a role for M2. | nih.gov |
Isolated Tissue Bath Studies
Isolated tissue bath studies are a cornerstone of in vitro pharmacological research, allowing for the investigation of a drug's effect on specific tissue contractility in a controlled environment. This methodology has been extensively used to characterize the physiological and pharmacological effects of this compound on various smooth muscle tissues.
In studies involving intestinal smooth muscle from healthy dairy cows, this compound was shown to induce significant, concentration-dependent increases in contractility. nih.gov These experiments, conducted in organ baths, measured variables such as basal tone, maximal amplitude of contraction (Amax), and the area under the curve (AUC). The results indicated that the contractile effects of this compound were more pronounced in jejunal tissues compared to duodenal tissues, and in circular muscle preparations over longitudinal ones. nih.gov By using subtype-specific muscarinic receptor antagonists, these studies further elucidated that the contractile response to this compound is primarily mediated by M3 muscarinic receptors, with a lesser contribution from M2 receptors. nih.gov
Similarly, isolated tissue bath experiments on rabbit detrusor smooth muscle have been employed to investigate the mechanisms of this compound's action on the urinary bladder. nih.gov These studies involve securing strips of detrusor muscle in a tissue bath connected to an isometric force transducer. The tissue is stimulated with agents like potassium chloride (KCl) to induce depolarization and contraction. Research has shown that pretreatment of the detrusor strips with this compound can lead to a temporary, reversible down-regulation of subsequent KCl-induced contractions, suggesting the activation of a post-receptor negative feedback mechanism. nih.gov This effect was observed as a reduction in the fast and slow peak phases of contraction. nih.gov
Interactive Table: this compound Effects on Isolated Smooth Muscle
| Tissue | Species | Measured Parameters | Key Findings | Primary Receptor Subtypes Involved |
|---|---|---|---|---|
| Duodenum & Jejunum | Dairy Cow | Basal Tone, Amax, AUC | Concentration-dependent increase in contractility; more pronounced effect in jejunum and circular muscle. | M3 and M2 |
| Detrusor Muscle | Rabbit | Isometric Force of Contraction | Pretreatment with this compound caused a short-term, reversible down-regulation of KCl-induced peak contractions. | Muscarinic (unspecified subtypes in this study) |
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand, such as this compound, for its target receptors. These assays typically use radiolabeled ligands to compete with the compound of interest for binding to receptors present in tissue homogenates or cell membranes expressing specific receptor subtypes.
This compound's interaction with the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) has been characterized using such methods. Radioligand binding assays performed on cells expressing human muscarinic receptors have provided specific affinity values. One study reported EC50 values, which represent the concentration of a drug that gives half-maximal response, for this compound at several muscarinic receptor subtypes. The reported EC50 values were 35 µM for M1, 14.5 µM for M3, 7 µM for M4, and 32 µM for M5, alongside noted M2 agonist activity.
These binding studies confirm that this compound is a selective muscarinic receptor agonist with little to no effect on nicotinic receptors. drugbank.com The binding of this compound, particularly to M3 receptors located on the smooth muscle of the bladder and gastrointestinal tract, is responsible for its clinical effects. drugbank.com Furthermore, research investigating the enantiomers of this compound has demonstrated stereoselectivity in binding to muscarinic receptors in various rat tissues, including jejunal smooth muscle, nasal mucosa, and myocardium. nih.gov
Interactive Table: this compound Muscarinic Receptor Binding Affinity
| Receptor Subtype | Reported EC50 (µM) |
|---|---|
| M1 | 35 |
| M3 | 14.5 |
| M4 | 7 |
| M5 | 32 |
Data also indicates in vitro agonist activity at the M2 receptor.
Biochemical and Molecular Techniques
Real-time Quantitative Polymerase Chain Reaction (qPCR)
Real-time quantitative polymerase chain reaction (qPCR) is a powerful molecular biology technique used to measure the quantity of a specific RNA sequence in a sample. In the context of this compound research, qPCR can be utilized to investigate how the activation of muscarinic receptors by this compound influences the gene expression of various downstream signaling molecules, receptors, or other proteins of interest.
For instance, research on human colon cancer cells has shown that non-subtype-selective muscarinic agonists, including this compound, can stimulate cell proliferation. nih.gov In such studies, qPCR could be employed to quantify the mRNA levels of genes involved in cell cycle progression and proliferation following this compound treatment. Similarly, in a study investigating the role of M3 muscarinic receptor activation in reversing liver injury, qPCR was used to analyze the expression of the transcription factor Sp1 and a long noncoding RNA, Gm2199, which were found to be significantly altered. semanticscholar.org Although this study used a different M3 agonist, it exemplifies the application of qPCR in elucidating the molecular pathways affected by muscarinic receptor stimulation, a principle directly applicable to this compound research. By measuring changes in mRNA levels, qPCR provides insights into the transcriptional regulation induced by this compound's engagement with its target receptors.
Western Blot Analysis
Western blot analysis is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or cell lysate. This method is instrumental in this compound research for studying the downstream effects of muscarinic receptor activation on protein expression and signaling pathways.
Following stimulation of cells or tissues with this compound, Western blotting can be used to assess changes in the protein levels of components within intracellular signaling cascades. For example, the activation of M3 muscarinic receptors is known to be coupled to Gq proteins, leading to the activation of phospholipase C and subsequent downstream signaling, which can involve protein kinases like ERK (extracellular signal-regulated kinase). A study on the role of the M3 receptor in liver injury demonstrated that M3R activation could influence the phosphorylation status of ERK, a key signaling protein, which was detected by Western blot analysis. semanticscholar.org
In the context of this compound research, Western blotting would allow investigators to determine if this compound treatment leads to the phosphorylation and therefore activation of proteins like ERK. Furthermore, this technique can be used to study receptor expression levels. For example, in studies of Schwann cell proliferation, Western blotting was used to show that an M2 muscarinic agonist could downregulate the expression of the erbB2 receptor protein. mdpi.com This demonstrates how Western blot analysis can be a critical tool for understanding the molecular mechanisms underlying the physiological effects of this compound.
Analytical and Bioanalytical Techniques
Ion Chromatography
Ion chromatography is a robust and specific analytical technique used for the separation and quantification of ions and polar molecules. This method has been established as a reliable approach for the analysis of this compound in pharmaceutical preparations, offering an advantage over older, less specific methods like gravimetric assays. thermofisher.com
The United States Pharmacopeia (USP) has proposed an ion chromatography method for the determination of this compound chloride and its stability. thermofisher.com This method typically involves a cation exchange column for separation. The mobile phase, or eluent, is often an acidic solution, such as methanesulfonic acid, which facilitates the separation of cationic species. Detection is commonly achieved through suppressed conductivity, which provides high sensitivity and specificity for the analyte.
Research has detailed specific chromatographic conditions for the analysis of this compound. For instance, a rapid and reproducible isocratic reversed-phase method has been developed using a 30mM methanesulfonic acid mobile phase with a pH of 4.5. journalijar.com This method utilizes an IonPac CS18 column and conductivity detection to separate and quantify this compound alongside other amine derivatives. journalijar.com The technique is validated for linearity, detection limits, and quantitation limits, ensuring its accuracy and precision for quality control and stability studies of this compound. journalijar.com
Interactive Table: Ion Chromatography Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | IonPac CS18 (250x2 mm, 5 µm) or IonPac CS14 Analytical (4 x 250 mm) |
| Eluent/Mobile Phase | 30mM Methane sulphonic acid (pH 4.5) |
| Flow Rate | 0.25 mL/min |
| Detection | Suppressed Conductivity |
| Linear Concentration Range | 5-25 µg/mL |
| Lower Limit of Detection | 26.400 ng/mL |
| Lower Limit of Quantitation | 80.000 ng/mL |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification and purity assessment of this compound in pharmaceutical formulations and research samples. basicmedicalkey.com Various HPLC-based methods have been developed, demonstrating the versatility of the technique for analyzing this quaternary ammonium compound, which can be challenging due to its lack of a strong chromophore.
A rapid and stability-indicating ion-pair reverse-phase HPLC (RP-HPLC) method has been established for the estimation of this compound chloride. researchgate.netdntb.gov.ua In this approach, separation is achieved on a phenyl column with a mobile phase composed of a 0.05 M phosphate buffer (pH 6) and ethanol mixture (98:2 v/v), supplemented with sodium 1-heptanesulfonate as an ion-pairing agent. researchgate.net Quantification is performed using UV detection at a low wavelength of 190 nm. researchgate.net This method has been validated for specificity, linearity, precision, and accuracy, proving suitable for routine analysis and stability studies of this compound in pharmaceutical products. researchgate.net
Ion chromatography (IC) represents another effective approach for this compound analysis. One method employs an IonPac CS18 column with an isocratic mobile phase of 30 mM methanesulfonic acid, followed by conductivity detection. journalijar.com This technique is capable of separating this compound from related amine compounds. journalijar.com A similar method utilizing an IonPac CS14 column and 20 mM methanesulfonic acid generated by an online eluent generator has also been described for determining this compound and its degradation product, 2-hydroxypropyltrimethylammonium chloride. lcms.cz
To investigate the impurity profile of this compound under stress conditions, more advanced liquid chromatography methods coupled with mass spectrometry (LC-MS) have been utilized. semanticscholar.org These include a reverse-phase liquid chromatography (RPLC) method using a Kinetex® C18 XB column with a gradient mobile phase of heptafluorobutyric acid (HFBA) in water and acetonitrile. semanticscholar.org Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) has been employed for separating impurities, using a Kinetex® HILIC column with an isocratic mobile phase of acetonitrile and ammonium acetate. semanticscholar.org
The following table summarizes key parameters from various published HPLC methods for this compound analysis.
| Method Type | Column | Mobile Phase/Eluent | Detection | Linearity Range (this compound Chloride) | Recovery |
| Ion-Pair RP-HPLC researchgate.net | Phenyl Column | 0.05 M phosphate buffer (pH 6) – ethanol (98:2 v/v) with 0.56 mg/mL sodium 1-heptanesulfonate | UV at 190 nm | 5.0 – 500.0 µg/mL | 99.0 – 102.0% |
| RPLC-MS semanticscholar.org | Kinetex® C18 XB | Gradient: Solvent A (0.17% v/v HFBA in water) and Solvent B (Acetonitrile) | Mass Spectrometry (ESI+) | Not specified | Not specified |
| HILIC-MS semanticscholar.org | Kinetex® HILIC | Isocratic: Acetonitrile and 100 mM ammonium acetate (95:5) | Mass Spectrometry (ESI+) | Not specified | Not specified |
| Ion Chromatography journalijar.com | IonPac Cs18 (250×2 mm, 5 µm) | Isocratic: 30 mM Methane sulphonic acid | Conductivity | 5-25 µg/mL | 97-100% |
| Ion Chromatography lcms.cz | IonPac CS14 (4 × 250 mm) | Isocratic: 20 mM Methane sulphonic acid | Suppressed Conductivity | 0.02 - 1000 mg/L | Not specified |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation, identification, and quantitative analysis of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy serves as a simple and reliable method for the assay of this compound chloride in tablet formulations. oup.com The technique requires minimal sample preparation and reagents. A study detailing this method reported a recovery of 99.9 ± 0.4% from synthetic formulations, with a coefficient of variation of 0.4%, highlighting its accuracy and precision. oup.com The mean assay values for commercial tablets were found to be in close agreement with the declared amounts. oup.com
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing this compound and its degradation products due to its high selectivity and sensitivity. semanticscholar.orgnih.gov In one comprehensive study, an LCQ quadrupole ion trap mass spectrometer with an electrospray ionization (ESI) source was used in positive ionization mode. semanticscholar.org
Key instrumental parameters included:
Ionization Mode : ESI positive
Spray Voltage : 4.5 kV
Capillary Temperature : 270 °C
Mass Range Scanned : 50 to 500 m/z semanticscholar.org
Tandem mass spectrometry (MS²) studies were also performed to further characterize impurities by colliding specific precursor ions with nitrogen gas in the ion trap. semanticscholar.org Furthermore, thermogravimetric analysis coupled with mass spectrometry (TGA-MS) has been used to identify gases released during the thermal degradation of this compound chloride. semanticscholar.org This analysis revealed that the decomposition process involves the formation of isocyanic acid and methyl chloride. semanticscholar.org
Infrared (IR) Spectroscopy
Fourier Transform Infrared Spectroscopy (FTIR) is employed to identify the chemical functional groups within the this compound molecule and to assess its interactions with other substances, such as polymers in drug delivery systems. ijarsct.co.in FTIR analysis can confirm the absence of chemical incompatibilities by monitoring for changes in the characteristic absorption bands of the drug, which include C=O (carbamate) and N-H (amide) stretches. ijarsct.co.in This technique is crucial for evaluating drug-polymer compatibility in the development of sustained-release formulations. ijarsct.co.in
Future Directions and Research Gaps for Bethanechol
Research on Optimal Dosing Strategies for Underactive Bladder
Underactive bladder (UAB), characterized by impaired detrusor contractility, presents a significant challenge in lower urinary tract dysfunction management, with limited effective therapeutic options mdpi.com. Bethanechol (B1168659) has been considered a potential treatment by enhancing bladder contractility mdpi.comtaylorandfrancis.com. However, current clinical evidence supporting its efficacy in UAB is often described as limited or poor, with many reports being anecdotal rather than robustly supported by randomized controlled trials mdpi.comresearchgate.neturologytimes.com.
Research Gaps and Future Directions: The current landscape of this compound use for UAB is marked by several critical research gaps that warrant further investigation:
Lack of Definitive Clinical Evidence: A significant deficit exists in high-quality, large-scale randomized controlled trials that definitively establish optimal dosing regimens for UAB mdpi.comresearchgate.neturologytimes.comeinj.org. Much of the existing data is derived from observational studies, case series, or small, single-center trials with limited patient numbers einj.orgnih.govresearchgate.net.
Individualized Dosing Protocols: While individualized dosing is acknowledged as necessary uroschool.greinj.org, standardized protocols for titrating this compound to achieve the minimum effective dose for UAB patients are not well-defined. Future research should focus on developing and validating such titration strategies.
Exploration of Combination Therapies: Preliminary studies exploring the combination of this compound with other agents, such as intravesical prostaglandin (B15479496) E2, have yielded limited benefits compared to placebo nih.govresearchgate.net. This suggests that this compound alone or in simple combinations may not be sufficient for many UAB patients. Further research could investigate novel synergistic combinations or alternative drug delivery methods to enhance localized efficacy and reduce systemic side effects.
Identification of Responders: A key area for future research is the identification of patient subgroups most likely to benefit from this compound therapy. Methods like electromotive administration of intravesical this compound have shown promise in identifying a this compound-responsive subgroup, indicating potential for more targeted treatment approaches nih.gov. Biomarker identification or specific urodynamic profiles could also aid in patient selection.
Development of Sustained-Release Formulations: The development and evaluation of sustained-release formulations of this compound could potentially improve patient compliance, enhance safety profiles, and offer more consistent therapeutic effects by reducing the frequency of administration scirp.org.
Table 1: this compound Studies for Underactive Bladder (UAB) - Key Findings and Limitations
| Study Characteristic | Patient Population | Study Design | Primary Outcome Measure | Key Findings/Limitations |
| einj.org | 20 adults | Single-center, double-blind | "Detrusor reaction" | Limited clinical benefit reported; anecdotal reports suggest some benefit. |
| researchgate.net | 19 patients (17M, 2F) | Prospective randomized double-blind | Post-void residual (PVR) volume | Limited therapeutic effect compared to placebo; symptomatic improvement in a subset. |
| uroschool.gr | 273 women | Clinical trial (CIC users) | PVR, detrusor contractility | Over half discontinued (B1498344) use; 98% showed no significant PVR increase compared to baseline. |
| nih.gov | 28 patients | Multicenter, prospective randomized controlled | PVR, bladder contractility index (BCI) | No significant improvement in BCI or clinical outcomes reported in long-term follow-up. |
| researchgate.net | Various (NAMCS database) | Retrospective analysis | Prescribing patterns, diagnoses | Continues to be prescribed primarily for atony, retention, and incomplete emptying; clinical efficacy is limited. |
Pediatric Research and Safety Profiles
Current Understanding and Limitations: In the context of TBM, retrospective studies and parental surveys have indicated potential positive outcomes, such as reduced cough frequency, fewer hospitalizations, and improved quality of life for affected children researchgate.nethofstra.eduresearchgate.net. These findings, however, stem from studies with small sample sizes and retrospective designs, limiting their conclusive power researchgate.nethofstra.eduresearchgate.net. Critically, the formal establishment of this compound's safety and efficacy in pediatric patients is lacking, meaning its use in this demographic is primarily based on limited evidence and clinical judgment rather than established guidelines nih.govdoctorabad.comrxlist.com.
Research Gaps and Future Directions: The research surrounding pediatric use of this compound is characterized by a significant need for more rigorous investigation:
Lack of Established Pediatric Safety and Efficacy: The most significant gap is the absence of comprehensive data confirming the safety and efficacy of this compound across various pediatric age groups and for specific pediatric indications, particularly bladder dysfunction nih.govdoctorabad.comrxlist.com.
Need for Controlled Pediatric Trials: While preliminary data for TBM is encouraging, there is a clear need for well-designed, prospective, controlled clinical trials to validate these findings. Such studies are essential to confirm the benefits, identify specific patient characteristics that predict response, and establish appropriate pediatric dosing regimens taylorandfrancis.comresearchgate.netresearchgate.net.
Evaluation for Other Pediatric Indications: Beyond TBM, research is needed to explore the potential role and safety of this compound for other pediatric conditions involving bladder dysfunction, where its use is currently off-label and not supported by robust evidence.
Pharmacokinetic and Pharmacodynamic Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted in children of different ages is crucial. Pediatric pharmacokinetic and pharmacodynamic studies are necessary to inform optimal dosing, minimize risks, and ensure therapeutic effectiveness.
Long-Term Outcome Data: Information regarding the long-term effects and potential developmental impacts of this compound exposure in children is virtually non-existent. Future research should aim to collect data on long-term outcomes to ensure the continued safety and benefit of the medication in this vulnerable population.
Table 2: this compound Use in Pediatric Tracheobronchomalacia (TBM) - Reported Outcomes
| Study Type / Source | Patient Group | Reported Outcomes | Limitations |
| Chart Review researchgate.nethofstra.eduresearchgate.net | Children with moderate-to-severe TBM | Trends toward fewer hospitalizations and decreased frequency of cough observed 6-12 months post-initiation. Number of oral steroid days unchanged. | Retrospective nature, small sample size, lack of control group, potential for study bias and natural course of disease confounding results. |
| Parental Survey researchgate.nethofstra.eduresearchgate.net | Parents of children with TBM (12 surveyed) | >50% reported perceived efficacy and overall improvement in child's quality of life. Decreased frequency of ED visits and cough reported. | Subjective parental opinion, retrospective survey, small sample size. No significant side effects reported in this specific study context. |
Q & A
What are the primary pharmacological mechanisms of bethanechol, and how do these mechanisms influence experimental design in preclinical studies?
This compound is a selective muscarinic cholinergic agonist that binds to M3 receptors, stimulating smooth muscle contraction in the bladder and gastrointestinal tract . Unlike acetylcholine, it resists hydrolysis by acetylcholinesterase, prolonging its effects . In preclinical studies, researchers must account for its inability to cross the blood-brain barrier at therapeutic doses, limiting systemic effects to peripheral tissues . Experimental designs often include controls for off-target nicotinic receptor activity and use tissue-specific assays (e.g., isolated bladder strips) to isolate muscarinic responses. Dose-response curves should be calibrated to avoid hyperstimulation, which can confound data interpretation .
How can researchers validate ion chromatography methods for quantifying this compound and its degradation products, and what system suitability criteria are critical?
Validation requires adherence to parameters such as resolution (≥2 between calcium and 2-HPTA), peak efficiency (>350 theoretical plates for this compound), and tailing factors (<4.5) . Relative retention times (RRTs) for this compound (RRT 2.8–2.9) and degradation products like 2-HPTA (RRT 2.0) must align with pharmacopeial standards . Method robustness can be tested by spiking samples with common cations (Na⁺, Mg²⁺, Ca²⁺) to assess interference. Researchers should report deviations from USP guidelines, such as observed RRT variations (e.g., Mg²⁺ RRT 1.3 vs. USP 1.4), to ensure reproducibility .
What methodological considerations are essential when analyzing contradictory clinical outcomes of this compound in Alzheimer’s disease (AD) studies?
Early trials of intraventricular this compound in AD reported conflicting behavioral versus cognitive outcomes . Key considerations include:
- Dose escalation protocols : Penn et al. noted a narrow therapeutic window, with low doses (0.35 mg/day) showing no cognitive benefit, moderate doses improving mood, and high doses (1.75 mg/day) causing functional decline .
- Endpoint selection : Behavioral metrics (e.g., caregiver-reported mood) may show placebo-masked trends, while cognitive tests (MMSE, ADAS-Cog) lack sensitivity to subtle changes .
- Statistical rigor : Post hoc subgroup analyses (e.g., single-subject t-tests) risk Type I errors; pre-specified stratification by disease severity or receptor density is advised .
How do experimental outcomes of this compound’s effect on glucose homeostasis vary across metabolic phenotypes, and what biomarkers are most informative?
This compound’s cholinergic action amplifies postprandial pancreatic polypeptide (PP) responses in individuals with impaired glucose tolerance (IGT) but not in normoglycemic (NGT) or type 2 diabetes (T2DM) cohorts . Methodological recommendations include:
- Dose stratification : Use 150 mg oral doses to detect PP AUC increases (1.45-fold in IGT) while avoiding hypoglycemia in T2DM .
- Dynamic assays : Measure GLP-1 and GIP increments at 15–30 min post-dose to capture early-phase incretin responses, which differ by phenotype (e.g., GLP-1 elevation in T2DM vs. GIP in NGT) .
- Exclusion criteria : Eliminate outliers with baseline glucose >4.5 SD from the mean to reduce noise .
What experimental models and outcome measures are optimal for studying this compound’s tissue-specific effects, such as intestinal versus pancreatic responses?
- Intestinal ion transport : Use Ussing chambers with rat jejunum to quantify this compound-induced changes in transepithelial potential difference (PD) and bicarbonate secretion. Note that ileal responses are minimal due to lower muscarinic receptor accessibility .
- Pancreatic growth : Compare this compound (hypertrophy-only effects) with CCK-PZ (hypertrophy + hyperplasia) in rat models. Measure DNA/protein ratios and [¹⁴C]thymidine incorporation to distinguish cellular mechanisms .
- Esophageal motility : Employ impedance manometry in severe ineffective esophageal motility (IEM) patients to assess distal esophageal amplitude (DEA) increases (e.g., 20–40 min post-50 mg dose) and bolus transit completeness .
How can researchers address translational challenges when extrapolating this compound’s effects from animal models to human trials?
- Species-specific receptor affinity : Validate muscarinic receptor subtype expression (e.g., M3 dominance in human bladder vs. M2 in rodents) using qPCR or immunohistochemistry .
- Dose conversion : Adjust interspecies dosing using body surface area (BSA) normalization rather than weight alone. For example, 6 mg/kg in rats approximates 0.3 mg/kg in humans .
- Behavioral endpoints : Replace rodent feeding assays (e.g., blood glucose-triggered meal initiation ) with patient-reported outcomes (PROs) in urinary retention or GERD trials .
What analytical techniques are recommended for detecting this compound-induced reactive oxygen species (ROS) in blood, and how should confounding variables be controlled?
- Probe selection : Use DCFH-DA for general ROS, Amplex Red for H₂O₂, and APF for hypochlorite. Validate with positive controls (e.g., H₂O₂ spikes) .
- Experimental design : Apply D-optimal response surface methodology (RSM) to optimize variables (e.g., incubation time, probe concentration). Include heparinized blood from fasted donors to standardize pre-analytical variables .
- Data normalization : Express ROS levels as fold-changes relative to baseline (pre-dose) to account for inter-individual variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
